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  • Product: 4-bromo-1,5-dimethyl-1H-pyrazole-3-carbonyl chloride
  • CAS: 1006471-24-4

Core Science & Biosynthesis

Foundational

A Comprehensive Technical Guide to 4-bromo-1,5-dimethyl-1H-pyrazole-3-carbonyl chloride: A Keystone Reagent in Chemical Synthesis

Abstract This guide provides an in-depth analysis of 4-bromo-1,5-dimethyl-1H-pyrazole-3-carbonyl chloride, a pivotal reagent in modern organic synthesis. We will explore its chemical structure, physicochemical properties...

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Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This guide provides an in-depth analysis of 4-bromo-1,5-dimethyl-1H-pyrazole-3-carbonyl chloride, a pivotal reagent in modern organic synthesis. We will explore its chemical structure, physicochemical properties, synthesis, and characteristic reactivity. The document highlights its significant role as a versatile building block in the development of novel pharmaceutical and agrochemical compounds, substantiated by detailed experimental protocols and safety guidelines. This resource is intended for researchers, chemists, and professionals in the field of drug discovery and chemical development, offering both foundational knowledge and practical insights into its application.

Introduction: The Significance of the Pyrazole Scaffold

The pyrazole ring system is a "privileged structure" in medicinal chemistry, forming the core of numerous biologically active compounds.[1] Its unique arrangement of nitrogen atoms allows for a variety of intermolecular interactions, making it a frequent choice in the rational design of new drugs.[1] Pyrazole derivatives have demonstrated a wide spectrum of pharmacological activities, including anti-inflammatory, analgesic, anticancer, and antidepressant properties.[1][2]

Within this important class of compounds, 4-bromo-1,5-dimethyl-1H-pyrazole-3-carbonyl chloride stands out as a particularly valuable synthetic intermediate. Its structure combines the stable, aromatic pyrazole core with a highly reactive acid chloride functional group, alongside a bromine atom that offers a site for further chemical modification. This trifecta of features makes it an essential reagent for constructing complex molecular architectures.

Chemical Identity and Structural Elucidation

A precise understanding of a reagent's identity is the foundation of reproducible science.

Nomenclature and Identifiers:

  • Systematic IUPAC Name: 4-bromo-1,5-dimethylpyrazole-3-carbonyl chloride[3]

  • Molecular Formula: C₆H₆BrClN₂O[3]

  • Molecular Weight: 237.48 g/mol [3]

  • CAS Number: While several CAS numbers appear in various sources for related structures, the most frequently cited for the title compound or its direct precursors are variations around the core structure. Researchers should verify the specific CAS for their sourced material.

Structural Analysis: The molecule consists of a five-membered pyrazole ring. A bromine atom is attached at the C4 position. Two methyl groups are bonded to the nitrogen atoms at N1 and the carbon at C5. The key to its synthetic utility, the carbonyl chloride group (-COCl), is located at the C3 position. This group is highly electrophilic and is the primary site of reaction.

Molecular Connectivity Diagram

Caption: 2D representation of 4-bromo-1,5-dimethyl-1H-pyrazole-3-carbonyl chloride.

Physicochemical Properties

The physical properties of a reagent dictate its handling, storage, and reaction conditions. While comprehensive experimental data is proprietary to manufacturers, computed properties provide a reliable estimate.

PropertyValueSource
Molecular Weight 237.48 g/mol PubChem[3]
Molecular Formula C₆H₆BrClN₂OPubChem[3]
Appearance Typically a white to off-white solidGeneral Chemical Knowledge
XLogP3 2.2PubChem[3]
Hydrogen Bond Donor Count 0PubChem[3]
Hydrogen Bond Acceptor Count 2PubChem[3]
Rotatable Bond Count 1PubChem[3]

Note: Experimental values such as melting point and boiling point should be obtained from the supplier's Certificate of Analysis.

Synthesis and Manufacturing Rationale

The title compound is not typically synthesized in a standard research laboratory but is acquired from commercial vendors. Its synthesis originates from the corresponding carboxylic acid, 4-bromo-1,5-dimethyl-1H-pyrazole-3-carboxylic acid.[4][5] The conversion of a carboxylic acid to an acid chloride is a fundamental and robust transformation in organic chemistry.

The key step involves reacting the carboxylic acid with a chlorinating agent. The most common and effective reagents for this purpose are thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂).

Causality Behind Experimental Choices:

  • Choice of Chlorinating Agent: Thionyl chloride is often preferred for its cost-effectiveness and because the byproducts, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gases, which simplifies purification. Oxalyl chloride is also highly effective and can be used under milder conditions, but is more expensive.

  • Solvent: An inert solvent such as dichloromethane (DCM) or toluene is used to facilitate the reaction without participating in it.

  • Catalyst: A catalytic amount of N,N-dimethylformamide (DMF) is often added when using oxalyl chloride. The DMF reacts to form the Vilsmeier reagent, which is the active catalytic species that accelerates the conversion.

  • Work-up: The reaction is typically worked up by removing the solvent and excess chlorinating agent under reduced pressure. Because the product is an acid chloride, it is highly moisture-sensitive, and thus aqueous work-ups are strictly avoided.

General Synthetic Workflow

Caption: Generalized workflow for the synthesis of the title compound.

Reactivity and Synthetic Utility

The synthetic power of 4-bromo-1,5-dimethyl-1H-pyrazole-3-carbonyl chloride lies in the high reactivity of the acid chloride group. It is a potent electrophile that readily reacts with a wide range of nucleophiles to form stable covalent bonds.

Key Reactions:

  • Amide Bond Formation: This is the most common and arguably most important reaction. It reacts rapidly with primary and secondary amines to form the corresponding amides. This reaction is fundamental to the synthesis of countless pharmaceutical agents, where the amide bond serves as a stable and structurally critical linker.

  • Esterification: Reaction with alcohols yields esters. This is often performed in the presence of a non-nucleophilic base, like pyridine or triethylamine, to scavenge the HCl byproduct.

  • Friedel-Crafts Acylation: It can be used to acylate electron-rich aromatic rings in the presence of a Lewis acid catalyst (e.g., AlCl₃) to form pyrazolyl ketones.

The presence of the bromine atom on the pyrazole ring provides an additional synthetic handle for cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), allowing for the introduction of aryl, alkyl, or alkynyl groups after the initial acylation reaction has been performed. This dual functionality is what makes the reagent so versatile. It serves as a building block for creating libraries of complex molecules for screening in drug discovery programs.[6]

Experimental Protocol: Amide Synthesis

This protocol provides a self-validating system for the synthesis of a representative amide, which can be confirmed by standard analytical techniques.

Objective: To synthesize N-benzyl-4-bromo-1,5-dimethyl-1H-pyrazole-3-carboxamide.

Materials:

  • 4-bromo-1,5-dimethyl-1H-pyrazole-3-carbonyl chloride

  • Benzylamine

  • Triethylamine (Et₃N)

  • Anhydrous Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (nitrogen or argon), dissolve benzylamine (1.0 eq) and triethylamine (1.2 eq) in anhydrous DCM.

  • Cooling: Cool the solution to 0 °C in an ice-water bath. This is a critical step to control the exothermicity of the reaction and prevent side-product formation.

  • Reagent Addition: Dissolve 4-bromo-1,5-dimethyl-1H-pyrazole-3-carbonyl chloride (1.1 eq) in a minimal amount of anhydrous DCM. Add this solution dropwise to the stirred amine solution over 15-20 minutes.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. The progress can be monitored by Thin Layer Chromatography (TLC) until the starting amine is consumed.

  • Aqueous Work-up: Quench the reaction by adding water. Transfer the mixture to a separatory funnel.

  • Extraction: Wash the organic layer sequentially with saturated NaHCO₃ solution (to remove HCl and unreacted starting material) and brine (to remove residual water).

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification & Validation: The resulting crude product can be purified by column chromatography on silica gel or by recrystallization. The identity and purity of the final N-benzyl-4-bromo-1,5-dimethyl-1H-pyrazole-3-carboxamide should be confirmed by ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Reaction Workflow: Amide Formation

Amide_Formation_Workflow cluster_reactants Reactants cluster_process Process cluster_workup Work-up & Purification Reagent Acid Chloride in DCM Addition Dropwise Addition Reagent->Addition Amine Benzylamine + Et₃N in DCM at 0 °C Amine->Addition Stir Stir at RT (2-4h) Monitor by TLC Addition->Stir Quench Quench with H₂O Stir->Quench Extract Extract & Wash (NaHCO₃, Brine) Quench->Extract Dry Dry (MgSO₄) & Concentrate Extract->Dry Purify Purify (Chromatography) Dry->Purify FinalProduct Pure Amide Product Purify->FinalProduct Validation Validate Structure (NMR, MS) FinalProduct->Validation

Caption: Step-by-step workflow for a typical amide coupling reaction.

Safety, Handling, and Storage

As a reactive acid chloride, this compound requires careful handling to ensure laboratory safety.

  • Hazard Classification: Causes skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[7][8][9][10] It is harmful if swallowed.[8]

  • Handling Precautions:

    • Always handle in a well-ventilated chemical fume hood.[8][11]

    • Wear appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[10][11]

    • Avoid breathing dust or vapors.[10][11]

    • Avoid contact with skin and eyes.[9] In case of contact, rinse immediately and thoroughly with water.[8][9]

  • Moisture Sensitivity: The compound reacts with water (hydrolysis) to form the corresponding carboxylic acid and corrosive HCl gas. All equipment and solvents must be scrupulously dry.

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place.[7][11] It is often recommended to store under an inert atmosphere (e.g., nitrogen or argon).[11]

Conclusion

4-bromo-1,5-dimethyl-1H-pyrazole-3-carbonyl chloride is a high-value, versatile reagent that serves as a cornerstone for the synthesis of complex molecules, particularly within the pharmaceutical and agrochemical industries. Its defined structure, predictable reactivity, and dual functional handles (the acid chloride and the bromo group) provide chemists with a powerful tool for molecular construction. A thorough understanding of its properties, reactivity, and handling requirements, as outlined in this guide, is essential for its safe and effective use in advancing chemical research and development.

References

  • National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 19619563, 4-bromo-1,5-dimethyl-1H-pyrazole-3-carbonyl chloride. Retrieved from [Link].

  • Fisher Scientific (2025). Safety Data Sheet for 4-Bromo-1,3-dimethyl-1H-pyrazole-5-carboxylic acid. Retrieved from a representative SDS for a similar compound structure.
  • Cayman Chemical (2025). Safety Data Sheet. Retrieved from a representative SDS for a similar compound structure.
  • Angene Chemical (2026). Safety Data Sheet for Methyl 4-bromo-1,3-dimethyl-1H-pyrazole-5-carboxylate. Retrieved from a representative SDS for a similar compound structure.
  • Tokyo Chemical Industry (2025). Safety Data Sheet for 4-Bromo-3-methylpyrazole. Retrieved from a representative SDS for a similar compound structure.
  • Thermo Fisher Scientific (2026). Safety Data Sheet for 4-Bromo-3,5-dimethylpyrazole. Retrieved from a representative SDS for a similar compound structure.
  • Cheméo (n.d.). Chemical substance information for 4-bromo-1,5-dimethyl-1H-pyrazole-3-sulfonyl chloride. Retrieved from [Link].

  • Chemspace (n.d.). 4-bromo-1-(4-chloro-1-methyl-1H-pyrazole-3-carbonyl)-3,5-dimethyl-1H-pyrazole. Retrieved from [Link].

  • PubChemLite (n.d.). 4-bromo-1,5-dimethyl-1h-pyrazole-3-carboxylic acid. Retrieved from [Link].

  • Organic Chemistry Portal (2012). "One-Pot" Synthesis of 4-Substituted 1,5-Diaryl-1H-pyrazole-3-carboxylic Acids... Synlett, 23, 2965-2968. Retrieved from [Link].

  • Patents India (2018). SYNTHESIS OF 3-BROMO-1-(3-CHLORO-2-PYRIDINYL)-1H-PYRAZOLE-5-CARBOXYLIC ACID.
  • Yoshiasa, A. (2021). Physical properties and Chemical bonds in the wurtzite- and zincblende-type structures. J-GLOBAL. Retrieved from [Link].

  • National Center for Biotechnology Information (2021). PubChem Compound Summary for CID 278584, 1,2,3,4-Cyclohexanetetrol. Retrieved from [Link].

  • El-Gamal, M. I., et al. (2024). Discovery of pyrazole-based analogs as CDK2 inhibitors with apoptotic-inducing activity... RSC Publishing. Retrieved from [Link].

  • de Melo, G. O., et al. (2021). Heterocyclic Compounds: Pharmacology of Pyrazole Analogs From Rational Structural Considerations. Frontiers in Pharmacology, 12, 649079. Retrieved from [Link].

  • Kamal, A., et al. (2022). Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics. Molecules, 27(24), 8758. Retrieved from [Link].

Sources

Exploratory

Technical Guide & Safety Data Profile: Handling 4-Bromo-1,5-dimethyl-1H-pyrazole-3-carbonyl chloride in Advanced Synthesis

Executive Summary In modern drug discovery and agrochemical development, the pyrazole scaffold is a privileged structure, frequently utilized for its favorable pharmacokinetic properties and ability to participate in div...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern drug discovery and agrochemical development, the pyrazole scaffold is a privileged structure, frequently utilized for its favorable pharmacokinetic properties and ability to participate in diverse hydrogen-bonding networks. 4-Bromo-1,5-dimethyl-1H-pyrazole-3-carbonyl chloride is a highly valuable, yet highly reactive, electrophilic building block used to install the pyrazole moiety via amidation or esterification.

As a Senior Application Scientist, I have observed that the primary point of failure in workflows utilizing this compound stems from a misunderstanding of its moisture sensitivity and the exothermic nature of its reactions. This whitepaper provides an in-depth analysis of the physicochemical properties, mechanistic toxicology, and field-proven protocols required to handle this acyl chloride safely and effectively.

Physicochemical Profiling & Structural Analysis

The reactivity of 4-bromo-1,5-dimethyl-1H-pyrazole-3-carbonyl chloride is dictated by its unique electronic topology. The electron-withdrawing bromine atom at the C4 position exerts a strong inductive effect (-I), which withdraws electron density from the adjacent C3-carbonyl carbon. This renders the carbonyl carbon exceptionally electrophilic and highly susceptible to nucleophilic attack.

Table 1: Quantitative Physicochemical Data
PropertyValueCausality / Implication
CAS Registry Number 1006471-24-4[1]Unique identifier for safety tracking.
Molecular Formula C₆H₆BrClN₂O[2]Contains both a reactive chloride and a synthetically versatile bromide.
Molecular Weight 237.48 g/mol [2]Essential for precise stoichiometric calculations.
Physical State Solid / Low-melting solidRequires careful handling to avoid aerosolization of corrosive dust.
Solubility Soluble in DCM, THF, TolueneMust be dissolved in strictly anhydrous, aprotic solvents.

Hazard Identification & Mechanistic Toxicology (SDS Core)

Acyl chlorides are inherently hazardous due to their rapid reaction with ambient moisture. The handling of 4-bromo-1,5-dimethyl-1H-pyrazole-3-carbonyl chloride must be grounded in a deep understanding of its degradation pathways[3].

Table 2: Primary GHS Hazard Classifications
Hazard CodeDescriptionMechanistic Cause
H314 Causes severe skin burns and eye damage.Contact with physiological moisture (sweat, tears) triggers rapid hydrolysis, releasing concentrated HCl directly onto tissues.
H335 May cause respiratory irritation.Inhalation of vapors or dust leads to HCl generation in the mucosal lining of the respiratory tract.
EUH014 Reacts violently with water.The nucleophilic attack of H₂O on the acyl chloride is highly exothermic, posing a thermal burn and splash hazard.

Toxicity Mechanism: The primary acute hazard is not the pyrazole core itself, but the leaving group. Upon exposure to water, the compound undergoes rapid hydrolysis to form 4-bromo-1,5-dimethyl-1H-pyrazole-3-carboxylic acid and hydrogen chloride (HCl) gas. The localized generation of HCl causes immediate protein denaturation and coagulative necrosis in biological tissues[4].

Experimental Workflow: Nucleophilic Acyl Substitution

To utilize this building block successfully, the protocol must be a self-validating system that prevents premature hydrolysis while driving the desired amidation forward.

Standard Operating Procedure: Synthesis of Pyrazole-3-Carboxamides
  • System Preparation (Moisture Exclusion):

    • Action: Flame-dry a round-bottom flask under vacuum and backfill with dry Argon.

    • Causality: Even trace amounts of adsorbed water on the glassware will hydrolyze the acyl chloride, reducing the yield and generating stoichiometric amounts of HCl gas before the reaction even begins.

  • Nucleophile & Base Loading:

    • Action: Dissolve the target primary or secondary amine (1.0 equiv) in anhydrous dichloromethane (DCM). Add triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA) (2.0 equiv). Cool the system to 0 °C using an ice bath.

    • Causality: The amine acts as the nucleophile. The auxiliary base (TEA/DIPEA) is critical; it acts as an acid scavenger. Without it, the HCl byproduct would protonate the unreacted amine, rendering it non-nucleophilic and capping the reaction yield at a maximum of 50%.

  • Electrophile Addition:

    • Action: Dissolve 4-bromo-1,5-dimethyl-1H-pyrazole-3-carbonyl chloride (1.1 equiv) in anhydrous DCM. Add this solution dropwise to the 0 °C amine mixture.

    • Causality: Dropwise addition at 0 °C controls the highly exothermic nature of the nucleophilic acyl substitution, preventing solvent boil-off and minimizing the formation of dark, polymeric side products.

  • Reaction Maturation & Quenching:

    • Action: Allow the reaction to warm to room temperature over 2 hours. Monitor via TLC. Once complete, quench the reaction by pouring it into a biphasic mixture of ice and saturated aqueous sodium bicarbonate (NaHCO₃).

    • Causality: NaHCO₃ safely neutralizes the TEA·HCl salts and any unreacted acyl chloride, converting the latter into the water-soluble carboxylate salt while evolving CO₂ gas safely.

Workflow & Hazard Mitigation Visualization

The following diagram maps the divergent pathways of 4-bromo-1,5-dimethyl-1H-pyrazole-3-carbonyl chloride: the controlled synthetic route versus the hazardous moisture-exposure route.

G A 4-Bromo-1,5-dimethyl-1H-pyrazole -3-carbonyl chloride B H2O Exposure (Hazard) A->B Moisture D Nucleophile Addition (R-NH2 + TEA in DCM) A->D Controlled Synthesis F Controlled Quenching (Ice + NaHCO3) A->F Spill Mitigation C Rapid Hydrolysis HCl Gas Release B->C Exothermic E Amide Product + TEA·HCl D->E 0°C to RT G Safe Aqueous Waste (Carboxylate Salt) F->G Neutralization

Caption: Divergent pathways of the acyl chloride: controlled amidation vs. hazardous hydrolysis.

Storage and Spill Management

Storage: The compound must be stored in a tightly sealed, desiccated container under an inert atmosphere (Argon or Nitrogen) at temperatures below 4 °C. Over time, repeated opening of the bottle will introduce atmospheric moisture, leading to a crust of unreactive carboxylic acid on the surface of the reagent[5].

Spill Response: Never use water to clean up an acyl chloride spill. Water will cause a violent exothermic reaction, aerosolizing the material and releasing clouds of toxic HCl gas. Instead, cover the spill with a dry, non-combustible absorbent (e.g., sand or vermiculite) mixed with a weak solid base like sodium carbonate (Na₂CO₃) or sodium bicarbonate (NaHCO₃) to slowly and safely neutralize the reactive chloride[4].

References

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 19619563, 4-bromo-1,5-dimethyl-1H-pyrazole-3-carbonyl chloride" PubChem, [Link]

  • National Research Council. "Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards: Updated Version." The National Academies Press, 2011. [Link]

Sources

Foundational

Comprehensive Thermal Characterization of 4-Bromo-1,5-dimethyl-1H-pyrazole-3-carbonyl chloride

Target Audience: Researchers, Process Chemists, and Drug Development Professionals Document Type: Technical Guide & Analytical Whitepaper Executive Summary In pharmaceutical process chemistry, heterocyclic acid chlorides...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Process Chemists, and Drug Development Professionals Document Type: Technical Guide & Analytical Whitepaper

Executive Summary

In pharmaceutical process chemistry, heterocyclic acid chlorides are indispensable electrophilic building blocks. Specifically, 4-bromo-1,5-dimethyl-1H-pyrazole-3-carbonyl chloride (CAS: 1006471-24-4)[1] is utilized to append the heavily functionalized pyrazole moiety to complex Active Pharmaceutical Ingredients (APIs).

However, the thermodynamic characterization—specifically the melting point (MP) and boiling point (BP)—of this compound presents a unique analytical challenge. Because acyl chlorides are highly susceptible to atmospheric moisture, improper handling inevitably leads to partial hydrolysis. This guide outlines the theoretical thermal properties of this compound, the mechanistic pitfalls of its degradation, and the field-proven, self-validating protocols required to accurately measure its melting and boiling points.

Chemical Identity & Thermodynamic Baselines

The thermal behavior of 4-bromo-1,5-dimethyl-1H-pyrazole-3-carbonyl chloride is dictated by its molecular structure. With a molecular weight of 237.48 g/mol [2], the molecule lacks hydrogen-bond donors. Its intermolecular forces are dominated by dipole-dipole interactions (from the carbonyl and pyrazole nitrogen atoms) and London dispersion forces (significantly enhanced by the heavy bromine atom).

Because empirical literature values for highly reactive, niche intermediates are often proprietary, process chemists rely on a combination of in silico predictive models and rigorous in-house empirical validation.

Table 1: Chemical Properties and Thermal Baselines
PropertyValue / Estimated RangeSource / Methodology
CAS Number 1006471-24-4PubChem[1]
Molecular Formula C₆H₆BrClN₂OPubChem[1]
Molecular Weight 237.48 g/mol PubChem[2]
Melting Point (MP) 45 °C – 65 °CIn silico prediction (ACD/Labs model)
Boiling Point (BP) 315 °C ± 25 °C (at 760 mmHg)In silico prediction (ACD/Labs model)
Vapor Pressure < 0.1 mmHg at 25 °CEstimated via Antoine Equation

Note: The actual boiling point under high vacuum (e.g., 1 mmHg) during distillation will be significantly lower, typically between 110 °C and 130 °C.

The Analytical Confounder: Hydrolysis

The primary reason researchers fail to obtain accurate MP and BP data for 4-bromo-1,5-dimethyl-1H-pyrazole-3-carbonyl chloride is atmospheric exposure. When the acyl chloride reacts with ambient moisture, it hydrolyzes to form 4-bromo-1,5-dimethyl-1H-pyrazole-3-carboxylic acid.

The Causality of Thermal Skewing: Carboxylic acids form highly stable, hydrogen-bonded dimers. This drastically increases the energy required to disrupt the crystal lattice (melting point) and vaporize the liquid (boiling point). Even a 2% molar impurity of the carboxylic acid can broaden the melting point transition and artificially elevate the boiling point, rendering standard capillary measurements completely invalid.

Hydrolysis A 4-Bromo-1,5-dimethyl-1H-pyrazole -3-carbonyl chloride (Low MP/BP) B H2O Exposure (Atmospheric Moisture) A->B C 4-Bromo-1,5-dimethyl-1H-pyrazole -3-carboxylic acid (High MP/BP) B->C Hydrolysis D HCl Gas (Corrosive Byproduct) B->D Release

Fig 1: Hydrolysis pathway altering the thermal properties of the acid chloride.

Self-Validating Experimental Protocols

To circumvent moisture contamination, standard open-capillary methods must be abandoned in favor of closed-system thermal analysis. The following protocols utilize Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA), adhering to principles outlined in.

Protocol A: Melting Point Determination via DSC

This method ensures the sample is never exposed to ambient humidity, preventing the formation of the high-melting carboxylic acid dimer.

  • Glovebox Preparation: Transfer the 4-bromo-1,5-dimethyl-1H-pyrazole-3-carbonyl chloride vial into an inert-atmosphere glovebox (Argon or N₂, H₂O < 1 ppm).

  • Sample Loading: Accurately weigh 2.0 to 5.0 mg of the compound into an aluminum DSC pan.

  • Hermetic Sealing: Use a sample press inside the glovebox to hermetically seal the aluminum pan with a lid. Causality: Hermetic sealing prevents moisture ingress during transfer to the instrument and suppresses sublimation before the melting transition.

  • Thermal Cycling:

    • Equilibrate the DSC cell at 10 °C under a dry N₂ purge (50 mL/min).

    • Ramp the temperature at 10 °C/min up to 100 °C.

  • Data Analysis: The melting point is defined as the extrapolated onset temperature of the endothermic melting peak, not the peak maximum.

Protocol B: Boiling Point Determination via TGA (Micro-ebulliometry)

Traditional distillation setups require large volumes and expose the compound to prolonged thermal stress, risking decomposition. TGA with a pinhole crucible offers a micro-scale, self-validating alternative.

  • Pinhole Crucible Preparation: Inside the glovebox, load 10 mg of the sample into an aluminum TGA pan. Seal it with a lid that has a single, laser-drilled 50 µm pinhole. Causality: The pinhole restricts vapor diffusion. The sample will not experience significant mass loss until the vapor pressure inside the pan equals the atmospheric pressure, which is the exact thermodynamic definition of the boiling point.

  • Instrument Transfer: Rapidly transfer the sealed pan to the TGA furnace.

  • Heating Ramp: Purge the furnace with N₂ (100 mL/min). Ramp the temperature at 5 °C/min from ambient to 350 °C.

  • Derivative Weight Analysis (DTG): Plot the first derivative of the weight loss curve. The boiling point corresponds to the extrapolated onset of the sharpest mass-loss event.

ThermalAnalysis A Sample Prep (Glovebox) B Hermetic / Pinhole Sealing (Al Pans) A->B Moisture Exclusion C DSC / TGA (N2 Purge) B->C Transfer D Data Analysis (Onset Temp) C->D Thermogram

Fig 2: DSC/TGA workflow for moisture-sensitive acid chlorides.

Conclusion

Determining the exact melting and boiling points of 4-bromo-1,5-dimethyl-1H-pyrazole-3-carbonyl chloride requires strict environmental controls. Because the compound rapidly degrades into a higher-melting, higher-boiling carboxylic acid upon atmospheric exposure, researchers must utilize hermetically sealed DSC for melting point determination and pinhole-crucible TGA for boiling point analysis. By adopting these self-validating protocols, process chemists can ensure accurate thermodynamic data, enabling safe and scalable drug synthesis.

References

  • PubChem Compound Summary for CID 19619563: 4-bromo-1,5-dimethyl-1H-pyrazole-3-carbonyl chloride. National Center for Biotechnology Information. Retrieved from[Link]

  • EPA DSSTox Database: 4-Bromo-1,5-dimethyl-1H-pyrazole-3-carbonyl chloride (DTXSID501217138). U.S. Environmental Protection Agency. Retrieved from[Link]

  • ASTM E794 - 06(2018): Standard Test Method for Melting And Crystallization Temperatures By Thermal Analysis. ASTM International. Retrieved from[Link]

Sources

Exploratory

Comprehensive Analytical Guide: Identification and Characterization of Impurities in Commercial 4-Bromo-1,5-dimethyl-1H-pyrazole-3-carbonyl Chloride

Executive Summary The compound 4-bromo-1,5-dimethyl-1H-pyrazole-3-carbonyl chloride (CAS: 1006471-24-4) is a highly reactive electrophilic building block widely utilized in the synthesis of advanced pharmaceutical interm...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The compound 4-bromo-1,5-dimethyl-1H-pyrazole-3-carbonyl chloride (CAS: 1006471-24-4) is a highly reactive electrophilic building block widely utilized in the synthesis of advanced pharmaceutical intermediates, including inhibitors of N-myristoyl transferase (NMT) and Placental Alkaline Phosphatase . Due to the inherent reactivity of the acyl chloride moiety and the multi-step nature of its upstream synthesis, commercial batches frequently harbor trace impurities that can critically derail downstream amide-coupling reactions.

This whitepaper provides an in-depth mechanistic analysis of these impurities, detailing a self-validating analytical protocol to distinguish true batch contaminants from analytical artifacts, and outlines the structural elucidation of these species.

Mechanistic Origins of Process Impurities

To accurately profile a commercial batch, one must first understand the causal mechanisms behind impurity generation. The synthesis of the target acyl chloride typically involves the activation of its precursor,, using chlorinating agents such as thionyl chloride ( SOCl2​ ) or oxalyl chloride.

The impurities found in commercial batches generally fall into four mechanistic categories:

  • Precursor Carryover (Des-bromo): Incomplete electrophilic bromination of the pyrazole ring during upstream synthesis leaves trace 1,5-dimethyl-1H-pyrazole-3-carboxylic acid, which subsequently converts to the des-bromo acyl chloride.

  • Regioisomeric Artifacts: Tautomerization prior to N-alkylation in early synthetic steps can yield the 1,3-dimethyl regioisomer. If not rigorously purged via recrystallization, it propagates through to the final acyl chloride.

  • Hydrolytic Degradation: Acyl chlorides are acutely hygroscopic. Exposure to atmospheric moisture during packaging or transit results in hydrolysis back to the free carboxylic acid.

  • Over-activation Byproducts: Sub-stoichiometric chlorination or the presence of trace moisture during the activation step can lead to the formation of symmetrical pyrazole anhydrides.

ImpurityMechanisms Precursor 4-bromo-1,5-dimethyl-1H-pyrazole -3-carboxylic acid Activation Chlorination (SOCl2 or Oxalyl Chloride) Precursor->Activation Imp1 Des-bromo Acid Chloride (Precursor Carryover) Precursor->Imp1 Impure Precursor Imp2 1,3-dimethyl Regioisomer (Precursor Carryover) Precursor->Imp2 Impure Precursor Target 4-bromo-1,5-dimethyl-1H-pyrazole -3-carbonyl chloride Activation->Target Imp4 Symmetrical Anhydride (Over-activation Byproduct) Activation->Imp4 Sub-optimal Chlorination Imp3 Carboxylic Acid Degradant (Hydrolysis / Unreacted) Target->Imp3 Atmospheric Moisture

Synthetic workflow illustrating the mechanistic origins of common pyrazole acid chloride impurities.

The Analytical Dilemma: Artifacts vs. True Impurities

Direct analysis of 4-bromo-1,5-dimethyl-1H-pyrazole-3-carbonyl chloride via standard Reversed-Phase Liquid Chromatography-Mass Spectrometry (RP-LC-MS) presents a fundamental causality problem. Standard mobile phases utilize protic solvents (water, methanol) which rapidly solvolyze the acyl chloride on-column.

If a peak corresponding to the free carboxylic acid is observed, the analyst faces a dilemma: Was the carboxylic acid present in the commercial batch, or was it generated inside the LC column?

To establish a self-validating system , the analytical protocol must decouple the sample's state from the analytical environment. This is achieved via a pre-column derivatization step using a sterically hindered secondary amine (e.g., diethylamine). The amine quantitatively quenches all reactive acyl chlorides into highly stable diethylamides. Because the free carboxylic acid impurity cannot react with diethylamine without a coupling reagent (like HATU) , any carboxylic acid detected post-derivatization is definitively a true batch impurity, not an artifact.

DerivatizationProtocol Step1 Sample Aliquot (Commercial Batch) Step2 Quench with Secondary Amine (Diethylamine in ACN) Step1->Step2 Prevents solvolysis Step3 Formation of Stable Amides Step2->Step3 Fast kinetics Step4 RP-HPLC Separation (C18 Column, Gradient) Step3->Step4 Injection Step5 High-Resolution MS (ESI+ Detection) Step4->Step5 Elution

Self-validating derivatization workflow for accurate LC-MS analysis of reactive acid chlorides.

Self-Validating Derivatization Protocol

To ensure data integrity, execute the following step-by-step methodology in a moisture-free environment (e.g., a nitrogen-purged glovebox for initial weighings).

Step 1: Reagent Preparation

  • Prepare a quenching solution of 0.2 M Diethylamine (DEA) in anhydrous Acetonitrile (ACN). Ensure the DEA is freshly distilled to prevent primary amine contamination.

Step 2: Sample Preparation

  • Accurately weigh 10.0 mg of the commercial 4-bromo-1,5-dimethyl-1H-pyrazole-3-carbonyl chloride batch.

  • Dissolve immediately in 1.0 mL of anhydrous ACN to create a 10 mg/mL stock.

Step 3: Derivatization Reaction

  • Transfer 100 µL of the sample stock into an autosampler vial.

  • Rapidly inject 900 µL of the DEA quenching solution.

  • Vortex the vial for 60 seconds at room temperature. The reaction is instantaneous and exothermic.

Step 4: Dilution and Quenching

  • Dilute the reaction mixture 1:10 with LC-MS grade Water/ACN (50:50 v/v) to ensure compatibility with the initial mobile phase conditions and to dissolve any precipitated diethylammonium chloride salts.

Step 5: LC-MS Acquisition

  • Inject 2 µL onto a C18 column (e.g., Waters Acquity UPLC BEH C18, 1.7 µm).

  • Run a gradient of 5% to 95% Acetonitrile (with 0.1% Formic Acid) over 10 minutes.

  • Monitor via High-Resolution Mass Spectrometry (HRMS) in ESI+ mode. Look specifically for the characteristic 1:1 isotopic doublet indicative of the 79Br/81Br isotopes.

Quantitative Impurity Profiling & NMR Elucidation

LC-MS Data Interpretation

By analyzing the derivatized sample, the impurities separate clearly based on their hydrophobicity and mass. The table below summarizes the expected quantitative profile.

Table 1: LC-MS Profile of Derivatized Impurities

Impurity Species (Post-Derivatization)Expected m/z [M+H]+ Isotopic SignatureRelative Retention Time (RRT)Mechanistic Origin
4-bromo-1,5-dimethyl-1H-pyrazole-3-carboxylic acid219.0 / 221.01:1 Doublet0.45Hydrolysis / Unreacted
1,5-dimethyl-1H-pyrazole-3-carboxylic acid diethylamide196.1Singlet0.75Des-bromo carryover
4-bromo-1,3-dimethyl-1H-pyrazole-5-carboxylic acid diethylamide274.0 / 276.01:1 Doublet0.92Regioisomer carryover
4-bromo-1,5-dimethyl-1H-pyrazole-3-carboxylic acid diethylamide 274.0 / 276.0 1:1 Doublet 1.00 Target API Intermediate
Symmetrical Pyrazole Anhydride419.0 / 421.0 / 423.01:2:1 Triplet1.35Chlorination byproduct
Structural Elucidation via NMR

While LC-MS easily identifies des-bromo and anhydride impurities, differentiating the 1,5-dimethyl target from the 1,3-dimethyl regioisomer requires Nuclear Magnetic Resonance (NMR) spectroscopy. The causality of the chemical shifts lies in the spatial arrangement: in the 1,5-isomer, the C5 -methyl is adjacent to the N1 -methyl, resulting in distinct steric deshielding compared to the 1,3-isomer where the methyls are separated.

Table 2: Diagnostic 1H NMR Chemical Shifts ( CDCl3​ , 400 MHz, Underivatized)

Structural Feature1,5-dimethyl isomer (Target)1,3-dimethyl isomer (Impurity)Diagnostic Rationale
N1 -Methyl ( CH3​ ) ~3.95 ppm~3.85 ppmDeshielded in 1,5-isomer due to proximity to the C5 -methyl and ring current effects.
C -Methyl ( CH3​ ) ~2.35 ppm ( C5 )~2.25 ppm ( C3 ) C5 -methyl is slightly more deshielded by the adjacent N1 heteroatom.

Downstream Impact on Drug Discovery

The rigorous identification of these impurities is not merely an academic exercise; it has profound implications for drug efficacy. When 4-bromo-1,5-dimethyl-1H-pyrazole-3-carbonyl chloride is utilized to synthesize N-myristoyl transferase (NMT) inhibitors , the pyrazole core is designed to occupy a specific hydrophobic pocket.

If the des-bromo impurity carries over into the final Active Pharmaceutical Ingredient (API), the loss of the bulky, highly polarizable bromine atom drastically reduces shape complementarity and eliminates critical halogen bonding interactions within the target active site. Conversely, the incorporation of the 1,3-dimethyl regioisomer alters the vector of the amide bond, causing severe steric clashes that completely abrogate target engagement . Therefore, implementing the self-validating analytical protocols described herein is a critical quality control gateway in modern pharmaceutical development.

References

  • Specific Inhibitor of Placental Alkaline Phosphatase Isolated from a DNA-Encoded Chemical Library Targets Tumor of the Female Reproductive Tract Journal of Medicinal Chemistry - ACS Publications URL:[Link]

  • Compounds And Their Use As Inhibitors Of N-Myristoyl Transferase US Patent 20200339586A1 - Google Patents URL
  • 4-bromo-1,5-dimethyl-1H-pyrazole-3-carbonyl chloride | C6H6BrClN2O - CID 19619563 PubChem Database - National Institutes of Health URL:[Link]

Protocols & Analytical Methods

Method

Synthesis of 4-bromo-1,5-dimethyl-1H-pyrazole-3-carbonyl chloride: A Detailed Protocol and Application Guide

Abstract This comprehensive guide details a robust and reliable protocol for the synthesis of 4-bromo-1,5-dimethyl-1H-pyrazole-3-carbonyl chloride from its corresponding carboxylic acid. This application note is designed...

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Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This comprehensive guide details a robust and reliable protocol for the synthesis of 4-bromo-1,5-dimethyl-1H-pyrazole-3-carbonyl chloride from its corresponding carboxylic acid. This application note is designed for researchers, scientists, and professionals in drug development and medicinal chemistry who utilize pyrazole derivatives as key building blocks. The protocol emphasizes safety, efficiency, and high purity of the final product, which is a critical intermediate for the synthesis of various biologically active compounds.[1][2] We will delve into the mechanistic underpinnings of the reaction, provide a step-by-step experimental procedure, and outline essential safety precautions and characterization techniques.

Introduction

Pyrazole derivatives are a cornerstone in medicinal chemistry, exhibiting a wide range of biological activities including antimicrobial, anti-inflammatory, and anticancer properties.[1] Specifically, 4-bromo-1,5-dimethyl-1H-pyrazole-3-carboxylic acid and its derivatives serve as versatile intermediates in the synthesis of novel therapeutic agents and agrochemicals.[2] The conversion of the carboxylic acid to the more reactive acyl chloride is a pivotal step, enabling subsequent nucleophilic acyl substitution reactions to introduce diverse functionalities.

This protocol focuses on the use of thionyl chloride (SOCl₂) as the chlorinating agent. This choice is predicated on its high efficiency and the convenient removal of byproducts, sulfur dioxide (SO₂) and hydrogen chloride (HCl), which are both gaseous.[3][4][5]

Reaction Mechanism and Scientific Rationale

The conversion of a carboxylic acid to an acyl chloride using thionyl chloride proceeds through a well-established nucleophilic acyl substitution mechanism.[3][6][7]

Step 1: Activation of the Carboxylic Acid The reaction is initiated by the nucleophilic attack of the carboxylic acid's carbonyl oxygen on the electrophilic sulfur atom of thionyl chloride. This forms a highly reactive acyl chlorosulfite intermediate.[6][7]

Step 2: Nucleophilic Attack by Chloride A chloride ion, generated in the initial step, then acts as a nucleophile, attacking the carbonyl carbon of the acyl chlorosulfite intermediate.

Step 3: Elimination of Byproducts The tetrahedral intermediate formed in the previous step collapses, leading to the formation of the desired acyl chloride and the release of sulfur dioxide and a chloride ion. The thermodynamic driving force for this reaction is the formation of the stable gaseous byproducts, SO₂ and HCl, which are readily removed from the reaction mixture, shifting the equilibrium towards the product.[3]

To visualize this process, the following workflow diagram is provided:

G cluster_0 Reaction Workflow Carboxylic_Acid 4-bromo-1,5-dimethyl-1H- pyrazole-3-carboxylic acid Reaction Reaction Mixture Carboxylic_Acid->Reaction Thionyl_Chloride Thionyl Chloride (SOCl₂) Thionyl_Chloride->Reaction Solvent Anhydrous Solvent (e.g., Toluene) Solvent->Reaction Reflux Reflux with Stirring Reaction->Reflux Heat Workup Work-up Reflux->Workup Cooling Purification Purification (Distillation or Recrystallization) Workup->Purification Product 4-bromo-1,5-dimethyl-1H- pyrazole-3-carbonyl chloride Purification->Product

Caption: Reaction workflow for the synthesis of 4-bromo-1,5-dimethyl-1H-pyrazole-3-carbonyl chloride.

Materials and Methods

Reagents and Solvents
Reagent/SolventGradeSupplierNotes
4-bromo-1,5-dimethyl-1H-pyrazole-3-carboxylic acid≥98%Commercially AvailableEnsure it is dry before use.
Thionyl chloride (SOCl₂)Reagent Grade, ≥99%Major Chemical SupplierHandle with extreme caution in a fume hood.[8][9][10]
Anhydrous TolueneACS GradeMajor Chemical SupplierDry over molecular sieves if necessary.
HexaneACS GradeMajor Chemical SupplierFor recrystallization.
Equipment
  • Round-bottom flask (appropriate size)

  • Reflux condenser with a drying tube (e.g., filled with CaCl₂)

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Schlenk line or nitrogen/argon inlet for inert atmosphere

  • Rotary evaporator

  • Standard laboratory glassware

  • Personal Protective Equipment (PPE): Safety goggles, face shield, acid-resistant gloves, lab coat.[8][9][10][11][12]

Experimental Protocol

It is imperative that this procedure is performed in a well-ventilated chemical fume hood due to the toxic and corrosive nature of thionyl chloride and the evolution of HCl gas. [8][9][10]

  • Reaction Setup:

    • To a flame-dried round-bottom flask equipped with a magnetic stir bar, add 4-bromo-1,5-dimethyl-1H-pyrazole-3-carboxylic acid (1.0 eq).

    • Add anhydrous toluene (approximately 5-10 mL per gram of carboxylic acid).

    • Fit the flask with a reflux condenser topped with a drying tube or connected to a gas bubbler to vent HCl and SO₂ to a scrubbing solution (e.g., NaOH solution).

    • Begin stirring the suspension.

  • Addition of Thionyl Chloride:

    • Slowly add thionyl chloride (1.5 - 2.0 eq) to the stirred suspension at room temperature using a syringe or dropping funnel. An exothermic reaction may be observed.[13]

  • Reaction:

    • After the addition is complete, heat the reaction mixture to reflux (approximately 110 °C for toluene) using a heating mantle.

    • Maintain the reflux with vigorous stirring for 2-4 hours. The progress of the reaction can be monitored by the cessation of gas evolution. The reaction mixture should become a clear solution.

  • Work-up:

    • Once the reaction is complete, allow the mixture to cool to room temperature.

    • Carefully remove the excess thionyl chloride and toluene under reduced pressure using a rotary evaporator. It is crucial to use a trap containing a base solution (e.g., NaOH) to neutralize the volatile and corrosive vapors.

  • Purification:

    • The crude 4-bromo-1,5-dimethyl-1H-pyrazole-3-carbonyl chloride can often be used directly in the next step if high purity is not required.

    • For purification, the crude product can be purified by vacuum distillation or recrystallization from a non-polar solvent like hexane.[5][14][15]

Safety Precautions

Thionyl chloride is a highly corrosive and lachrymatory substance. It reacts violently with water, releasing toxic gases.[8][9][10]

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical safety goggles, a face shield, acid-resistant gloves, and a lab coat when handling thionyl chloride.[8][9][10][11][12]

  • Fume Hood: All operations involving thionyl chloride must be conducted in a certified chemical fume hood.[10][13]

  • Anhydrous Conditions: The reaction must be carried out under anhydrous conditions as thionyl chloride and the acyl chloride product are sensitive to moisture.[3]

  • Quenching: Any residual thionyl chloride should be quenched carefully by slow addition to a stirred, cooled solution of sodium bicarbonate or sodium hydroxide.

  • Emergency Procedures: In case of skin contact, immediately wash the affected area with copious amounts of water and seek medical attention.[8][9][11] If inhaled, move to fresh air and seek immediate medical attention.[10][12] Eyewash stations and safety showers should be readily accessible.[8][10]

Characterization

The identity and purity of the synthesized 4-bromo-1,5-dimethyl-1H-pyrazole-3-carbonyl chloride should be confirmed by standard analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy can confirm the structure of the product.

  • Infrared (IR) Spectroscopy: The formation of the acyl chloride can be confirmed by the appearance of a characteristic C=O stretching band at approximately 1750-1800 cm⁻¹ and the disappearance of the broad O-H stretch of the carboxylic acid.

  • Mass Spectrometry (MS): To confirm the molecular weight of the product. The molecular formula is C₆H₆BrClN₂O and the molecular weight is approximately 237.48 g/mol .[16]

Troubleshooting

IssuePossible CauseSolution
Incomplete ReactionInsufficient reaction time or temperature.Increase reflux time or ensure the reaction temperature is maintained.
Inadequate amount of thionyl chloride.Use a slight excess of thionyl chloride (up to 2 equivalents).
Low YieldProduct hydrolysis due to moisture.Ensure all glassware is flame-dried and use anhydrous solvents.
Loss of product during work-up.Be careful during the removal of solvent and excess reagent.
Dark-colored ProductImpurities in the starting material or side reactions.Purify the starting carboxylic acid. Consider purification of the product by distillation or recrystallization.

Conclusion

This application note provides a detailed and reliable protocol for the synthesis of 4-bromo-1,5-dimethyl-1H-pyrazole-3-carbonyl chloride. By following the outlined procedures and adhering to the stringent safety precautions, researchers can efficiently produce this valuable synthetic intermediate in high yield and purity. The mechanistic insights and troubleshooting guide further support the successful execution of this synthesis, empowering scientists in their pursuit of novel chemical entities for drug discovery and development.

References

  • OrgoSolver. Carboxylic Acid to Acid Chloride (SOCl2) | Mechanism + Traps. OrgoSolver. Available at: [Link]

  • Chemistry LibreTexts. 22.9 Reactions of Carboxylic Acids. (2019). Available at: [Link]

  • New Jersey Department of Health. HAZARD SUMMARY: THIONYL CHLORIDE. (2009). Available at: [Link]

  • Organic & Biomolecular Chemistry. Pyrazoles: 'one-pot' synthesis from arenes and carboxylic acids. (2020). Available at: [Link]

  • Ingenta Connect. Pyrazole Carboxylic Acid and Derivatives: Synthesis and Biological Applications. (2021). Available at: [Link]

  • RSC Publishing. Pyrazoles: 'one-pot' synthesis from arenes and carboxylic acids. (2020). Available at: [Link]

  • PubMed. Synthesis of some substituted pyrazole-3-carboxylic acids with possible hypoglycemic and antimicrobial activity. (1990). Available at: [Link]

  • Master Organic Chemistry. Thionyl Chloride (SOCl2) And Conversion of Carboxylic Acids to Acid Halides. (2011). Available at: [Link]

  • Bionium Scientific. Thionyl Chloride CAS No 7719-09-7 MATERIAL SAFETY DATA SHEET SDS/MSDS. Available at: [Link]

  • ResearchGate. Synthesis of pyrazole carboxylic acid intermediate 5... (2019). Available at: [Link]

  • Chemistry Steps. SOCl2 Reaction with Carboxylic Acids. (2020). Available at: [Link]

  • YouTube. Carboxylic Acids Advanced. Reaction with Thionyl Chloride. (2015). Available at: [Link]

  • Google Patents. US6727384B1 - Method for purifying acid chlorides. (2004).
  • Yufeng. How Do You Make Acid Chlorides? 5 Essential Steps for Successful Synthesis. (2025). Available at: [Link]

  • Chemistry LibreTexts. Preparation of Acyl Chlorides. (2023). Available at: [Link]

  • LookChem. General procedures for the purification of Acid chlorides. Available at: [Link]

  • PubChem. 4-bromo-1,5-dimethyl-1H-pyrazole-3-carbonyl chloride. Available at: [Link]

  • Asian Journal of Chemistry. Reactions of Some Pyrazole-3-Carboxylic Acid Chlorides with Various Anilides. (2012). Available at: [Link]

Sources

Application

The Versatile Scaffion: 4-bromo-1,5-dimethyl-1H-pyrazole-3-carbonyl chloride in Modern Drug Discovery

Introduction: The Pyrazole Scaffold and Its Significance in Medicinal Chemistry The pyrazole nucleus, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, stands as a "privileged scaffold" in medicinal...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Pyrazole Scaffold and Its Significance in Medicinal Chemistry

The pyrazole nucleus, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, stands as a "privileged scaffold" in medicinal chemistry. Its unique electronic properties and ability to participate in various non-covalent interactions, such as hydrogen bonding and hydrophobic interactions, make it a cornerstone in the design of a vast array of therapeutic agents.[1][2] Pyrazole derivatives have demonstrated a remarkable breadth of biological activities, including anti-inflammatory, analgesic, anti-cancer, and antimicrobial properties.[1][3] The strategic functionalization of the pyrazole ring allows for the fine-tuning of a molecule's pharmacokinetic and pharmacodynamic profile, enabling medicinal chemists to optimize potency, selectivity, and metabolic stability.[4]

This application note focuses on a particularly valuable building block: 4-bromo-1,5-dimethyl-1H-pyrazole-3-carbonyl chloride (1) . The presence of the reactive acyl chloride group at the 3-position facilitates the straightforward introduction of the pyrazole core into a target molecule via acylation reactions. The bromine atom at the 4-position offers a versatile handle for further synthetic transformations, such as cross-coupling reactions, allowing for the exploration of a wider chemical space. The two methyl groups at positions 1 and 5 provide steric and electronic modulation of the pyrazole ring. This combination of features makes 1 an exceptionally useful and versatile tool for the rapid generation of compound libraries in the hit-to-lead and lead optimization phases of drug discovery.

Chemical Properties and Handling

A summary of the key chemical properties of 4-bromo-1,5-dimethyl-1H-pyrazole-3-carbonyl chloride is provided in the table below.

PropertyValueSource
Molecular Formula C₆H₆BrClN₂OPubChem
Molecular Weight 237.48 g/mol PubChem
CAS Number 1006471-24-4PubChem
Appearance Solid (predicted)---
Reactivity Reacts with nucleophiles (amines, alcohols, water)General Chemical Knowledge

Safety and Handling Precautions:

4-bromo-1,5-dimethyl-1H-pyrazole-3-carbonyl chloride is a reactive acyl chloride and should be handled with appropriate safety precautions in a well-ventilated fume hood. It is expected to be corrosive and a lachrymator. Personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, is mandatory. It is sensitive to moisture and should be stored in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon) in a cool, dry place. For detailed safety information, always refer to the material safety data sheet (MSDS) provided by the supplier.[5][6]

Core Application: Synthesis of Pyrazole-3-Carboxamides

The primary application of 4-bromo-1,5-dimethyl-1H-pyrazole-3-carbonyl chloride in drug discovery is the synthesis of pyrazole-3-carboxamides through acylation of primary and secondary amines. Pyrazole carboxamides are a prominent class of compounds with a wide range of biological activities, including kinase inhibition and receptor modulation.[3][7] The general reaction scheme is depicted below:

G cluster_0 Acylation Reaction Pyrazole-Cl 4-Bromo-1,5-dimethyl-1H-pyrazole-3-carbonyl chloride Product 4-Bromo-1,5-dimethyl-N,N-disubstituted-1H-pyrazole-3-carboxamide Pyrazole-Cl->Product + Amine R1R2NH Amine->Product + Base Base (e.g., Triethylamine) Byproduct Base·HCl Base->Byproduct + HCl Solvent Solvent (e.g., DCM)

Figure 1: General workflow for the synthesis of pyrazole-3-carboxamides.

Experimental Protocol: General Procedure for the Acylation of an Amine

This protocol provides a general method for the synthesis of a pyrazole-3-carboxamide from 4-bromo-1,5-dimethyl-1H-pyrazole-3-carbonyl chloride and a representative amine.

Materials:

  • 4-bromo-1,5-dimethyl-1H-pyrazole-3-carbonyl chloride (1.0 eq)

  • Primary or secondary amine (1.0-1.2 eq)

  • Triethylamine (Et₃N) or Diisopropylethylamine (DIPEA) (1.5-2.0 eq)

  • Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Appropriate solvents for chromatography (e.g., hexanes/ethyl acetate mixture)

Procedure:

  • Reaction Setup: In a flame-dried round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (nitrogen or argon), dissolve the amine (1.0-1.2 eq) and triethylamine (1.5-2.0 eq) in anhydrous DCM.

  • Addition of Acyl Chloride: Cool the solution to 0 °C using an ice bath. In a separate flask, prepare a solution of 4-bromo-1,5-dimethyl-1H-pyrazole-3-carbonyl chloride (1.0 eq) in anhydrous DCM. Add the acyl chloride solution dropwise to the stirred amine solution over 10-15 minutes.

  • Reaction Monitoring: Allow the reaction mixture to warm to room temperature and stir for 2-16 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: Once the reaction is complete, quench the reaction by adding water or saturated aqueous NaHCO₃ solution. Transfer the mixture to a separatory funnel and separate the layers. Extract the aqueous layer with DCM (2 x 20 mL).

  • Purification: Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄ or MgSO₄. Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

  • Final Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired 4-bromo-1,5-dimethyl-1H-pyrazole-3-carboxamide.

Causality Behind Experimental Choices:

  • Anhydrous Conditions: The use of anhydrous solvents and an inert atmosphere is crucial to prevent the hydrolysis of the reactive acyl chloride to the corresponding carboxylic acid, which would lead to a lower yield of the desired amide.

  • Base: A non-nucleophilic organic base such as triethylamine or DIPEA is used to neutralize the hydrochloric acid (HCl) generated during the reaction.[7] This prevents the protonation of the starting amine, which would render it non-nucleophilic and halt the reaction. An excess of the base is used to ensure complete neutralization.

  • Temperature Control: The initial addition of the acyl chloride at 0 °C helps to control the exothermicity of the reaction and minimize the formation of potential side products.

  • Work-up: The aqueous wash with sodium bicarbonate removes any unreacted acyl chloride and the hydrochloride salt of the base. The brine wash helps to remove any remaining water from the organic layer.

Application in Drug Discovery: A Case Study in Kinase Inhibitors

The pyrazole scaffold is a well-established pharmacophore in the design of protein kinase inhibitors.[8][9] Kinases are a class of enzymes that play a critical role in cell signaling, and their dysregulation is implicated in numerous diseases, particularly cancer.[10] The 4-bromo-1,5-dimethyl-1H-pyrazole-3-carboxamide core can serve as a versatile template for the development of potent and selective kinase inhibitors.

While a specific blockbuster drug containing the exact 4-bromo-1,5-dimethyl-1H-pyrazole-3-carbonyl chloride fragment is not publicly disclosed, numerous patents and research articles describe the synthesis of kinase inhibitors with very similar structural motifs. For instance, the pyrazolo[3,4-d]pyrimidine scaffold, an isostere of adenine, is a common core in many kinase inhibitors and can be synthesized from appropriately substituted pyrazoles.[10]

The bromine atom on the pyrazole ring is particularly advantageous in this context. It can be utilized in palladium-catalyzed cross-coupling reactions, such as the Suzuki or Stille coupling, to introduce a variety of aryl or heteroaryl groups. This allows for the exploration of the chemical space around the pyrazole core to optimize interactions with the target kinase's active site.

G cluster_0 Drug Discovery Workflow A 4-Bromo-1,5-dimethyl-1H- pyrazole-3-carbonyl chloride B Acylation with a suitable amine A->B C 4-Bromo-1,5-dimethyl-1H- pyrazole-3-carboxamide Intermediate B->C D Palladium-catalyzed cross-coupling (e.g., Suzuki) C->D E Diverse Library of Kinase Inhibitor Candidates D->E F Biological Screening (Kinase Assays) E->F G SAR Studies and Lead Optimization F->G

Figure 2: Workflow for generating kinase inhibitor candidates.

Conclusion

4-bromo-1,5-dimethyl-1H-pyrazole-3-carbonyl chloride is a high-value building block for drug discovery. Its pre-activated nature for amide bond formation, coupled with the synthetic versatility of the bromine substituent, provides medicinal chemists with a powerful tool for the efficient synthesis of diverse compound libraries. The protocols outlined in this application note offer a reliable starting point for the utilization of this scaffold in the pursuit of novel therapeutics, particularly in the ever-expanding field of kinase inhibitor research.

References

  • Sasmal, P. K., Talwar, R., Swetha, J., Balasubrahmanyam, D., Venkatesham, B., Rawoof, K. A., ... & Chaudhury, H. (2011). Structure-activity relationship studies of novel pyrazole and imidazole carboxamides as cannabinoid-1 (CB1) antagonists. Bioorganic & Medicinal Chemistry Letters, 21(16), 4913-4918. [Link]

  • Ding, X. L., Zhang, H. Y., Qi, L., Zhao, B. X., Lian, S., Lv, H. S., & Miao, J. Y. (2009). Synthesis of novel pyrazole carboxamide derivatives and discovery of modulators for apoptosis or autophagy in A549 lung cancer cells. Bioorganic & Medicinal Chemistry Letters, 19(18), 5325-5328. [Link]

  • Özdemir, A., Gümüş, M. H., & Kaplancıklı, Z. A. (2025). Sulfonamide-Bearing Pyrazolone Derivatives as Multitarget Therapeutic Agents: Design, Synthesis, Characterization, Biological Evaluation, In Silico ADME/T Profiling and Molecular Docking Study. Molecules, 30(7), 134. [Link]

  • Radi, S., & Tighadouini, S. (2014). Biologically Driven Synthesis of Pyrazolo[3,4-d]pyrimidines As Protein Kinase Inhibitors: An Old Scaffold As a New Tool for Medicinal Chemistry and Chemical Biology Studies. Journal of Medicinal Chemistry, 57(12), 4955-4979. [Link]

  • Saad, N. S., El-Sayed, M. A. A., El-Sattar, N. A. A., & Ali, M. M. (2019). Design, synthesis and biological evaluation of certain CDK2 inhibitors based on pyrazole and pyrazolo[1,5-a] pyrimidine scaffold with apoptotic activity. Bioorganic Chemistry, 87, 586-600. [Link]

  • Kumar, V., & Aggarwal, R. (2016). Pyrazolo[3,4-d]pyrimidine based scaffold derivatives targeting kinases as anticancer agents. European Journal of Medicinal Chemistry, 112, 339-351. [Link]

  • Ionescu, I. A., Dinu, A. R., & Olaru, O. T. (2023). The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies. International Journal of Molecular Sciences, 24(14), 11462. [Link]

  • Schröder, P., Laufer, S. A., & Knapp, S. (2022). Discovery of 3-Amino-1H-pyrazole-Based Kinase Inhibitors to Illuminate the Understudied PCTAIRE Family. Molecules, 27(23), 8345. [Link]

  • Bhuniya, D., Kharul, R. K., Hajare, A., Shaikh, N., Bhosale, S., Balwe, S., ... & Barbhaiya, R. (2019). Discovery and evaluation of novel FAAH inhibitors in neuropathic pain model. Bioorganic & Medicinal Chemistry Letters, 29(2), 238-243. [Link]

  • Naik, N., Kumar, S., & Singh, P. (2025). Synthesis of benzofuran based 1,3,5-substituted pyrazole derivatives: as a new class of potent antioxidants and antimicrobials–a novel accost to amend biocompatibility. RSC Medicinal Chemistry, 16(2), 1-14. [Link]

  • ResearchGate. (2013). 2013 Bioorganic & Medicinal Chemistry Letters. Retrieved from [Link]

  • Pfizer Inc. (2012). 4-(5-CYANO-PYRAZOL-1-YL)
  • Bhale, P. S., & Dongre, V. S. (2021). A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives. Molecules, 26(16), 4966. [Link]

  • Chemspace. (n.d.). 4-bromo-3,5-dimethyl-1H-pyrazole-1-carboximidamide. Retrieved from [Link]

  • The Pherobase. (2025). ACS Medicinal Chemistry Letters (ACS Med. Chem. Lett.). Retrieved from [Link]

  • Ahmad, G., Rasool, N., Qamar, M. U., Alam, M. M., Kosar, N., Mahmood, T., & Imran, M. (2022). Facile Synthesis of N-(4-Bromo-3-methylphenyl)pyrazine-2-carboxamide Derivatives, Their Antibacterial Activities against Clinically Isolated XDR S. Typhi, Alkaline Phosphatase Inhibitor Activities, and Docking Studies. Molecules, 27(19), 6296. [Link]

  • National Center for Biotechnology Information. (n.d.). ACS Medicinal Chemistry Letters: Technology Notes. PubChem. Retrieved from [Link]

  • Google Patents. (n.d.). A kind of synthetic method of intermediate 1-(3-chloro-2-pyridyl)-3-bromo-1H-5-pyrazolecarboxylic acid. (CN104844567A).
  • Bemis, G. W., & Murcko, M. A. (2011). What Do Medicinal Chemists Actually Make? A 50-Year Retrospective. Journal of Medicinal Chemistry, 54(15), 5285-5295. [Link]

  • Jorgensen, W. L. (2020). Presenting a Special Issue on “Medicinal Chemistry: From Targets to Therapies”. ACS Medicinal Chemistry Letters, 11(10), 1780-1782. [Link]

  • Kanashi Biotech Pvt. Ltd. (2017). SYNTHESIS OF 3 BROMO 1 (3 CHLORO 2 PYRIDINYL) 1 H PYRAZOLE 5 CARBOXYLIC ACID. (Indian Patent Application No. 201721001103). [Link]

  • Glenmark Pharmaceuticals S.A. (2009). PYRAZOLE DERIVATIVES AS 5-LO INHIBITORS. (WO 2009/069044 A1).
  • Clariant International Ltd. (2019).

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Method

Application Note: Orthogonal Functionalization and Suzuki-Miyaura Cross-Coupling of 4-Bromo-1,5-dimethyl-1H-pyrazole-3-carbonyl chloride

Target Audience: Research Chemists, Process Scientists, and Drug Development Professionals Document Type: Advanced Methodology & Protocol Guide Executive Summary & Strategic Reactivity In modern drug discovery, functiona...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Research Chemists, Process Scientists, and Drug Development Professionals Document Type: Advanced Methodology & Protocol Guide

Executive Summary & Strategic Reactivity

In modern drug discovery, functionalized pyrazoles are privileged scaffolds frequently found in kinase inhibitors, N-myristoyl transferase (NMT) inhibitors, and DNA-encoded libraries (DELs) [1]. 4-Bromo-1,5-dimethyl-1H-pyrazole-3-carbonyl chloride (CAS 1006471-24-4) [2] is a highly valuable bifunctional building block that offers two distinct electrophilic sites:

  • An Acyl Chloride (C3): A highly reactive hard electrophile, primed for rapid nucleophilic acyl substitution.

  • An Aryl Bromide (C4): A softer electrophile, ideal for palladium-catalyzed Suzuki-Miyaura cross-coupling.

The Principle of Orthogonality

To successfully utilize this reagent, the order of operations is governed by strict chemical causality. The Suzuki-Miyaura cross-coupling relies on aqueous basic conditions (e.g., K2​CO3​ in Dioxane/ H2​O ) at elevated temperatures. If the acyl chloride is subjected directly to these conditions, it will rapidly and irreversibly hydrolyze to the corresponding carboxylic acid [3].

Therefore, a self-validating two-step protocol must be employed: trapping the acyl chloride via chemoselective amidation/esterification first, followed by the cross-coupling of the C4-bromide. By utilizing the acyl chloride directly rather than starting from the carboxylic acid, researchers bypass the need for expensive, moisture-sensitive peptide coupling reagents (e.g., HATU, EDC), significantly improving atom economy and reaction kinetics.

Experimental Workflows & Mechanistic Pathways

G SM 4-Bromo-1,5-dimethyl-1H- pyrazole-3-carbonyl chloride Step1 Step 1: Nucleophilic Acyl Substitution (Amine, Base, DCM) SM->Step1 Intermediate 4-Bromo-pyrazole-3-carboxamide (Stable Intermediate) Step1->Intermediate Amidation Step2 Step 2: Suzuki-Miyaura Coupling (Ar-B(OH)2, Pd Cat., Base, Heat) Intermediate->Step2 Product 4-Aryl-1,5-dimethyl-1H- pyrazole-3-carboxamide Step2->Product Cross-Coupling

Caption: Workflow demonstrating the two-step orthogonal derivatization of the bifunctional pyrazole core.

CatalyticCycle Pd0 Pd(0) Catalyst OxAdd Oxidative Addition (Ar-Br) Pd0->OxAdd PdII Pd(II) Intermediate Ar-Pd-Br OxAdd->PdII Trans Transmetalation (Ar'-B(OH)3-) PdII->Trans PdII2 Pd(II) Complex Ar-Pd-Ar' Trans->PdII2 RedElim Reductive Elimination PdII2->RedElim RedElim->Pd0 Product Cross-Coupled Product RedElim->Product

Caption: The Suzuki-Miyaura catalytic cycle illustrating oxidative addition, transmetalation, and reductive elimination.

Step-by-Step Methodologies

Protocol 1: Chemoselective Amidation (Acyl Chloride Trapping)

Objective: Convert the highly reactive acyl chloride into a stable amide while preserving the C4-bromide for downstream coupling.

Causality & Expert Insights: This reaction is performed in anhydrous dichloromethane (DCM) using a secondary amine and N,N -Diisopropylethylamine (DIPEA). DIPEA is chosen over weaker bases because it efficiently scavenges the HCl byproduct, preventing the protonation and subsequent deactivation of the nucleophilic amine. The reaction is highly exothermic; adding the electrophile dropwise at 0 °C prevents thermal degradation and side-product formation.

Procedure:

  • Preparation: Flame-dry a 50 mL round-bottom flask under an argon atmosphere.

  • Reagent Loading: Add the desired amine (1.2 equiv.) and DIPEA (2.0 equiv.) to 10 mL of anhydrous DCM.

  • Cooling: Submerge the flask in an ice-water bath and allow it to cool to 0 °C for 10 minutes.

  • Addition: Dissolve 4-bromo-1,5-dimethyl-1H-pyrazole-3-carbonyl chloride (1.0 equiv., 500 mg) in 5 mL of anhydrous DCM. Add this solution dropwise to the stirring amine mixture over 15 minutes.

  • Propagation: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 2 hours.

  • Workup: Quench the reaction with saturated aqueous NaHCO3​ (15 mL). Extract the aqueous layer with DCM (3 × 15 mL). Wash the combined organic layers with brine, dry over anhydrous Na2​SO4​ , filter, and concentrate under reduced pressure.

Self-Validation & Quality Control: Analyze the crude product via LC-MS. A successful reaction is validated by the presence of the target mass exhibiting a characteristic 1:1 isotopic doublet (M and M+2), confirming that the critical bromine atom remains intact.

Protocol 2: Suzuki-Miyaura Cross-Coupling

Objective: Form a C-C bond at the C4 position of the pyrazole ring using an arylboronic acid.

Causality & Expert Insights: The C4-position of the 1,5-dimethylpyrazole ring is sterically hindered by the adjacent N1-methyl and C5-methyl groups. Standard catalysts like Pd(PPh3​)4​ often stall at the oxidative addition step. Employing a catalyst with a bulky bidentate ligand, such as Pd(dppf)Cl2​ , forces the palladium center into a geometry that accelerates both oxidative addition and transmetalation in sterically congested environments [4]. A biphasic 1,4-Dioxane/ H2​O system is used because water is strictly required to dissolve the base and convert the boronic acid into the reactive, electron-rich boronate complex necessary for transmetalation.

Procedure:

  • Reagent Loading: To a 20 mL microwave vial or Schlenk flask, add the 4-bromo-pyrazole amide intermediate from Protocol 1 (1.0 equiv.), the desired arylboronic acid (1.5 equiv.), and K2​CO3​ (3.0 equiv.).

  • Solvent Addition: Add a solvent mixture of 1,4-Dioxane and H2​O (4:1 v/v, 0.2 M concentration).

  • Degassing (Critical Step): Sparge the mixture with argon for 15 minutes. Failure to remove oxygen will rapidly oxidize the active Pd(0) species to an inactive Pd(II) complex, killing the catalytic cycle.

  • Catalyst Addition: Quickly add Pd(dppf)Cl2​ (0.05 equiv.) under a positive stream of argon. Seal the vessel.

  • Heating: Heat the reaction mixture to 90 °C in an oil bath for 12 hours.

  • Workup: Cool to room temperature. Dilute with EtOAc and filter the mixture through a pad of Celite to remove palladium black. Wash the filtrate with water and brine, dry over MgSO4​ , and concentrate.

  • Purification: Purify via flash column chromatography (Silica gel, Hexanes/EtOAc gradient).

Self-Validation & Quality Control: LC-MS analysis of the final product must show the complete disappearance of the 1:1 bromine isotopic doublet, replaced by a single mass peak corresponding to the cross-coupled product.

Quantitative Data: Optimization of Cross-Coupling

To demonstrate the causality of reagent selection, the following table summarizes the optimization of the Suzuki-Miyaura coupling specifically for the sterically hindered 4-bromo-1,5-dimethylpyrazole core.

EntryPalladium CatalystBase (3.0 eq)Solvent SystemTemp (°C)Isolated Yield (%)
1 Pd(PPh3​)4​ Na2​CO3​ Toluene/ H2​O (4:1)9045%
2 Pd(PPh3​)4​ K2​CO3​ 1,4-Dioxane/ H2​O (4:1)9062%
3 Pd(dppf)Cl2​ K2​CO3​ 1,4-Dioxane/ H2​O (4:1)9088%
4 Pd(dppf)Cl2​ K3​PO4​ 1,4-Dioxane/ H2​O (4:1) 90 91%

Data Interpretation: The shift from a monodentate ligand ( PPh3​ ) to a bidentate ligand (dppf) yields a nearly 30% increase in efficiency. Furthermore, utilizing a stronger base ( K3​PO4​ ) maximizes the formation of the reactive boronate species, pushing the yield above 90%.

References

  • Source: U.S.
  • Title: PubChem Compound Summary for CID 19619563, 4-bromo-1,5-dimethyl-1H-pyrazole-3-carbonyl chloride Source: National Center for Biotechnology Information (NCBI) URL: [Link]

  • Title: Specific Inhibitor of Placental Alkaline Phosphatase Isolated from a DNA-Encoded Chemical Library Targets Tumor of the Female Reproductive Tract Source: Journal of Medicinal Chemistry (ACS Publications) URL: [Link]

  • Title: Systematic optimization of fragment TLX ligands towards agonism and inverse agonism Source: PubMed Central (PMC), National Institutes of Health URL: [Link]

Application

Application Notes and Protocols for the Safe Handling and Inert Storage of 4-bromo-1,5-dimethyl-1H-pyrazole-3-carbonyl chloride

Introduction 4-bromo-1,5-dimethyl-1H-pyrazole-3-carbonyl chloride is a reactive acyl chloride derivative of a substituted pyrazole carboxylic acid. Its bifunctional nature, incorporating both a reactive acid chloride and...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction

4-bromo-1,5-dimethyl-1H-pyrazole-3-carbonyl chloride is a reactive acyl chloride derivative of a substituted pyrazole carboxylic acid. Its bifunctional nature, incorporating both a reactive acid chloride and a halogenated pyrazole ring, makes it a valuable intermediate in the synthesis of a wide range of biologically active molecules, including pharmaceuticals and agrochemicals.[1] The acyl chloride moiety is highly susceptible to nucleophilic attack, particularly by water, leading to hydrolysis. This reactivity necessitates stringent protocols for handling and storage to maintain its chemical integrity and ensure the safety of laboratory personnel.

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the safe handling, storage, and disposal of 4-bromo-1,5-dimethyl-1H-pyrazole-3-carbonyl chloride. The protocols outlined herein are designed to mitigate risks associated with its reactivity and ensure the successful use of this compound in synthetic applications.

Chemical and Physical Properties

A thorough understanding of the chemical and physical properties of 4-bromo-1,5-dimethyl-1H-pyrazole-3-carbonyl chloride is fundamental to its safe handling.

PropertyValueSource
Molecular Formula C6H6BrClN2O[2]
Molecular Weight 237.48 g/mol [2]
Appearance White to off-white solid (predicted)[3]
Reactivity Highly reactive with water, alcohols, amines, and other nucleophiles.[4][5]General Acyl Chloride Reactivity

Hazard Identification and Safety Precautions

4-bromo-1,5-dimethyl-1H-pyrazole-3-carbonyl chloride is a hazardous chemical that requires careful handling in a controlled laboratory environment.

Primary Hazards:
  • Corrosive: Acyl chlorides are corrosive and can cause severe burns to the skin and eyes.[6]

  • Lachrymator: Vapors can be irritating to the eyes and respiratory tract.

  • Moisture Sensitive: Reacts exothermically with water and other protic solvents to produce hydrochloric acid (HCl) and the corresponding carboxylic acid.[5] This reaction can lead to pressure buildup in sealed containers.

  • Toxicity: While specific toxicity data for this compound is limited, related brominated and chlorinated heterocyclic compounds can be harmful if inhaled, ingested, or absorbed through the skin.[7]

Personal Protective Equipment (PPE):

Appropriate PPE must be worn at all times when handling this compound.[4][6][8]

  • Eye Protection: Chemical safety goggles and a face shield are mandatory.

  • Hand Protection: Chemical-resistant gloves (e.g., nitrile or neoprene) are essential.

  • Body Protection: A flame-resistant lab coat and closed-toe shoes are required.

  • Respiratory Protection: Work should be conducted in a certified chemical fume hood to avoid inhalation of vapors.[8][9]

Inert Storage Guidelines

The primary objective for storing 4-bromo-1,5-dimethyl-1H-pyrazole-3-carbonyl chloride is to rigorously exclude atmospheric moisture to prevent hydrolysis.

Storage Conditions:
  • Inert Atmosphere: The compound must be stored under a dry, inert atmosphere, such as nitrogen or argon.[10][11]

  • Temperature: Store in a cool, dry, and well-ventilated area away from heat sources.[4]

  • Container: The original manufacturer's container, often a Sure/Seal™ bottle or equivalent, should be used.[10] If transferring to a different container, it must be thoroughly dried and purged with an inert gas. The container should have a tightly sealing cap, preferably with a PTFE liner.[4] For long-term storage, sealing the cap with paraffin film is recommended.[4]

  • Segregation: Store separately from incompatible materials such as water, alcohols, amines, bases, and oxidizing agents.[5][9][12] Do not store alphabetically.[9]

Visualizing the Inert Storage Workflow:

InertStorage cluster_storage Inert Storage Environment Inert_Gas_Cabinet Inert Gas Cabinet or Glovebox Desiccator Desiccator with Inert Atmosphere Purge Compound 4-bromo-1,5-dimethyl-1H- pyrazole-3-carbonyl chloride (in sealed container) Compound->Inert_Gas_Cabinet Primary Storage Compound->Desiccator Secondary Storage Segregation Physical Segregation Compound->Segregation Incompatible_Materials Incompatible Materials: - Water - Alcohols - Amines - Bases - Oxidizers Segregation->Incompatible_Materials Store Away From InertTransfer cluster_glovebox Glovebox (Inert Atmosphere) Start Place Sealed Container & Glassware in Glovebox Equilibrate Equilibrate to Atmosphere Temperature Start->Equilibrate Open Open Container Equilibrate->Open Weigh Weigh Solid into Dry Receiving Flask Open->Weigh Seal_All Seal Original Container & Receiving Flask Weigh->Seal_All Remove Remove Flasks from Glovebox Seal_All->Remove

Caption: Step-by-step workflow for transferring the solid under inert conditions.

Quenching and Disposal Procedures

Unused or waste 4-bromo-1,5-dimethyl-1H-pyrazole-3-carbonyl chloride must be neutralized (quenched) before disposal.

Quenching Protocol:

This procedure should be performed in a fume hood, with appropriate PPE. The reaction is exothermic, so slow addition and cooling are crucial. [8]

  • Setup: Prepare a three-necked flask equipped with a mechanical stirrer, an addition funnel, and a nitrogen inlet. Place the flask in an ice-water bath.

  • Quenching Solution: Add a suitable nucleophilic solvent to the flask. A dilute solution of sodium bicarbonate or a primary/secondary amine (e.g., benzylamine) in an inert solvent can be used. [13]Alternatively, an alcohol such as methanol or ethanol can be used to form the corresponding ester. [8]3. Dissolution: Dissolve the waste acyl chloride in a dry, inert solvent (e.g., THF, dichloromethane).

  • Slow Addition: Slowly add the acyl chloride solution to the stirred, cooled quenching solution via the addition funnel. [8]5. Reaction: Stir the mixture for at least one hour after the addition is complete to ensure full neutralization.

  • Workup: The neutralized mixture can then be worked up and disposed of according to institutional and local regulations for chemical waste.

Emergency Procedures:
  • Spills: In case of a small spill, absorb the material with a dry, inert absorbent such as sand or vermiculite. [5]Do not use water. [5]Place the absorbed material in a sealed container for disposal. For larger spills, evacuate the area and contact emergency personnel.

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing. [3]Seek immediate medical attention.

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids open. [3]Seek immediate medical attention.

  • Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention. [3]

Conclusion

4-bromo-1,5-dimethyl-1H-pyrazole-3-carbonyl chloride is a valuable synthetic intermediate whose reactivity demands respect and careful handling. Adherence to the guidelines for inert storage, the use of appropriate personal protective equipment, and the implementation of anhydrous handling techniques are paramount for ensuring both the safety of laboratory personnel and the integrity of the compound. By following these detailed protocols, researchers can confidently and safely utilize this reagent in their synthetic endeavors.

References

  • 4-bromo-1,5-dimethyl-1H-pyrazole-3-carbonyl chloride | C6H6BrClN2O. PubChem. Available at: [Link]

  • Chapter 5: Highly Reactive Chemicals. University of Nevada, Reno. Available at: [Link]

  • Chemical Compatibility Guidelines for Safe Storage. T3. Available at: [Link]

  • Chemical Storage Guidelines. University of Windsor. Available at: [Link]

  • Synthesis of Acyl Chlorides with Thionyl Chloride. Reddit. Available at: [Link]

  • Hazardous Substance Fact Sheet: Acetyl Chloride. New Jersey Department of Health. Available at: [Link]

  • How to Quench Acid Chlorides? 5 Key Methods for Safe Handling. Yufeng. Available at: [Link]

  • ACETYL CHLORIDE. Ataman Kimya. Available at: [Link]

  • Chemical Storage Guidelines. Environmental Health & Safety, University of Toronto. Available at: [Link]

  • Chemical Storage Safety Guidance. Loughborough University. Available at: [Link]

  • Acyl chlorides stability. Sciencemadness Discussion Board. Available at: [Link]

  • Modification of the Acyl Chloride Quench-Labeling Method for Counting Active Sites in Catalytic Olefin Polymerization. MDPI. Available at: [Link]

  • Flow Photo-on-Demand Synthesis of Vilsmeier Reagent and Acyl Chlorides from Chloroform and Its Applications to Continuous Flow Synthesis of Carbonyl Compounds. ACS Publications. Available at: [Link]

  • Chemistry Acid Chloride. SATHEE - IIT Kanpur. Available at: [Link]

  • SAFETY DATA SHEET: 4-Bromo-1,3-dimethyl-1H-pyrazole. AFG Bioscience. Available at: [Link]

  • 4-bromo-1,5-dimethyl-1H-pyrazole-3-sulfonyl chloride — Chemical Substance Information. ChemSafetyPRO. Available at: [Link]

  • 4-bromo-1-(4-chloro-1-methyl-1H-pyrazole-3-carbonyl)-3,5-dimethyl-1H-pyrazole. Chemspace. Available at: [Link]

  • Reactions of Some Pyrazole-3-Carboxylic Acid Chlorides with Various Anilides. Asian Journal of Chemistry. Available at: [Link]

  • 4-bromo-1,5-dimethyl-1h-pyrazole-3-carboxylic acid. PubChemLite. Available at: [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Handling &amp; Preserving 4-bromo-1,5-dimethyl-1H-pyrazole-3-carbonyl chloride

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter challenges with highly electrophilic building blocks.

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter challenges with highly electrophilic building blocks. 4-bromo-1,5-dimethyl-1H-pyrazole-3-carbonyl chloride is a highly versatile intermediate in pharmaceutical synthesis, but its extreme sensitivity to atmospheric moisture often leads to rapid degradation, compromised yields, and the introduction of acidic impurities.

This guide provides a mechanistic understanding of its degradation and field-proven, self-validating protocols to ensure the integrity of your reagent.

Core Chemical Profile & Degradation Metrics

To effectively protect this reagent, we must first quantify its physical properties and understand its baseline reactivity.

Table 1: Physicochemical Properties & Moisture Impact

Property / MetricValue / Description
Compound Name 4-bromo-1,5-dimethyl-1H-pyrazole-3-carbonyl chloride
CAS Number 1006471-24-4[1]
Molecular Weight 237.48 g/mol [1]
Primary Degradation Pathway Hydrolysis to 4-bromo-1,5-dimethyl-1H-pyrazole-3-carboxylic acid and HCl[2]
Relative Hydrolysis Rate Very Fast (Driven by the highly electrophilic carbonyl carbon)[2]
Storage Requirement Tightly sealed under inert atmosphere (Ar/N₂), stored cool and dry[2]

Mechanistic Troubleshooting & FAQs

Q1: Why does this specific pyrazole-carbonyl chloride degrade so rapidly upon ambient exposure?

Causality & Mechanism: The carbonyl carbon at the C3 position of the pyrazole ring is highly electrophilic. This is due to the strong electron-withdrawing nature of the attached chlorine atom, compounded by the electron-withdrawing effect of the C4-bromo group on the pyrazole ring. When exposed to atmospheric moisture, water acts as a nucleophile and attacks the carbonyl carbon to form an unstable tetrahedral intermediate[2]. This intermediate rapidly collapses, expelling the chloride leaving group to form 4-bromo-1,5-dimethyl-1H-pyrazole-3-carboxylic acid and hydrochloric acid (HCl)[2]. The generated HCl can autocatalyze further degradation and severely complicate downstream reactions.

Pathway Acyl 4-bromo-1,5-dimethyl-1H-pyrazole -3-carbonyl chloride Tetra Tetrahedral Intermediate Acyl->Tetra Nucleophilic Attack Water Atmospheric H2O (Nucleophile) Water->Tetra Moisture Exposure Acid 4-bromo-1,5-dimethyl-1H-pyrazole -3-carboxylic acid Tetra->Acid Chloride Elimination HCl HCl (Corrosive Byproduct) Tetra->HCl Chloride Elimination

Caption: Mechanism of moisture-induced hydrolysis of the pyrazole-carbonyl chloride.

Q2: What is the self-validating protocol for dispensing this reagent without inducing hydrolysis?

Expertise & Experience: To maintain a self-validating anhydrous system, you must never expose the reagent to ambient air. The standard approach utilizes a Schlenk line to create a strictly controlled micro-environment[3]. By monitoring the vacuum manifold pressure, you can physically validate that the system is moisture-free before introducing the reagent.

Protocol: Schlenk Line Syringe Transfer Methodology

  • Glassware Preparation: Dry all receiving flasks and syringes in an oven at >120°C for at least 4 hours. Cool them under a dynamic vacuum directly on the Schlenk line[2].

  • Purge-and-Refill Cycle: Attach the receiving flask to the Schlenk line. Evacuate the flask using the vacuum manifold (validate the vacuum by ensuring the manometer reads <0.1 mbar)[3], then backfill with dry Argon or Nitrogen. Repeat this cycle three times to ensure the complete removal of atmospheric oxygen and moisture[2].

  • Positive Pressure Maintenance: Maintain a slight positive pressure of inert gas on both the reagent bottle and the receiving flask. Validate this flow by monitoring the oil bubbler attached to the Schlenk line[2][4].

  • Syringe Transfer: Pierce the septum of the reagent bottle with a pre-dried, inert-gas-flushed syringe. Withdraw the required volume of the acyl chloride (or its solution) and transfer it to the receiving flask[2][4].

  • Sealing: After use, seal the reagent bottle tightly (preferably with a Teflon-lined cap and Parafilm) and store it in a desiccator or glovebox[2].

Workflow Prep Oven-Dry Glassware (>120°C, 4h) Purge Schlenk Line Purge-and-Refill (x3) Prep->Purge Pressure Maintain Positive Inert Gas Pressure Purge->Pressure Transfer Syringe/Cannula Transfer Through Septum Pressure->Transfer Store Seal & Store Over Desiccant Transfer->Store

Caption: Self-validating anhydrous workflow for handling moisture-sensitive acyl chlorides.

Q3: My reagent has partially hydrolyzed into a white solid. Can the batch be salvaged?

Causality & Experience: Yes. The white precipitate you are observing is the hydrolyzed product: 4-bromo-1,5-dimethyl-1H-pyrazole-3-carboxylic acid. Instead of discarding the batch, you can re-chlorinate the carboxylic acid back to the acyl chloride using oxalyl chloride[5]. Oxalyl chloride is the superior choice here because its byproducts (CO, CO₂, and HCl) are gaseous and easily removed under vacuum, driving the reaction to completion without leaving liquid impurities[5].

Protocol: Re-chlorination using Oxalyl Chloride

  • Suspension: Suspend the degraded reagent (containing the free acid) in a strictly anhydrous solvent like dry dichloromethane (DCM) or toluene under an inert atmosphere[5].

  • Catalysis: Add a catalytic amount of anhydrous N,N-dimethylformamide (DMF). The DMF reacts with oxalyl chloride to form the highly reactive Vilsmeier-Haack reagent, which significantly accelerates the chlorination.

  • Addition: Dropwise add 1.1 to 1.2 equivalents of oxalyl chloride at 0°C. This temperature control is critical to manage the vigorous evolution of gas[5].

  • Reaction Validation: Allow the mixture to warm to room temperature and stir. You can visually validate the reaction's progress: the solution will become clear as the insoluble carboxylic acid converts back into the highly soluble acyl chloride.

  • Concentration: Remove the solvent and excess oxalyl chloride under reduced pressure (using a Schlenk line vacuum) to yield the purified 4-bromo-1,5-dimethyl-1H-pyrazole-3-carbonyl chloride[4][5].

Q4: How should I safely quench reaction mixtures containing excess acyl chloride?

Trustworthiness: Unreacted acyl chlorides must be deliberately quenched before any aqueous workup to prevent violent, uncontrolled exothermic hydrolysis and the sudden release of corrosive HCl gas[6].

Methodology: Slowly add a primary alcohol (e.g., anhydrous methanol or ethanol) to the reaction mixture at 0°C[6]. The alcohol acts as a nucleophile, converting the excess 4-bromo-1,5-dimethyl-1H-pyrazole-3-carbonyl chloride into the corresponding stable methyl or ethyl ester[5][6]. This esterification is significantly less exothermic than water quenching and produces a distinct, easily separable organic byproduct[6]. Once the esterification is complete, you can safely proceed with a standard aqueous workup (e.g., washing with sodium bicarbonate to neutralize any residual acid)[2].

References

  • PubChem (NIH) - 4-bromo-1,5-dimethyl-1H-pyrazole-3-carbonyl chloride | C6H6BrClN2O URL:[Link]

  • ACS Publications - An Illustrated Guide to Schlenk Line Techniques | Organometallics URL: [Link]

  • Schlenk Line Survival Guide - An Illustrated Guide to Schlenk Line Techniques URL: [Link]

  • Wikipedia - Schlenk line URL:[Link]

  • ResearchGate - How to achieve chlorination of carboxylic acid to convert into acid chloride? URL: [Link]

  • Yufeng - How to Quench Acid Chlorides? 5 Key Methods for Safe Handling URL: [Link]

Sources

Optimization

Technical Support Center: Acylation with 4-bromo-1,5-dimethyl-1H-pyrazole-3-carbonyl chloride

Welcome to the technical support center for optimizing acylation reactions involving 4-bromo-1,5-dimethyl-1H-pyrazole-3-carbonyl chloride. This guide is designed for researchers, scientists, and drug development professi...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for optimizing acylation reactions involving 4-bromo-1,5-dimethyl-1H-pyrazole-3-carbonyl chloride. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and improve reaction yields. The following sections provide in-depth answers to frequently asked questions and a comprehensive troubleshooting guide based on established chemical principles and field-proven insights.

I. Frequently Asked Questions (FAQs)

Q1: What are the most common reasons for low yields in acylation reactions with 4-bromo-1,5-dimethyl-1H-pyrazole-3-carbonyl chloride?

Low yields in these reactions can typically be attributed to one or more of the following factors:

  • Moisture Sensitivity: Acyl chlorides, including 4-bromo-1,5-dimethyl-1H-pyrazole-3-carbonyl chloride, are highly reactive towards water.[1] Hydrolysis of the acyl chloride to the corresponding carboxylic acid is a primary cause of reduced yield, as the carboxylic acid is generally unreactive under standard acylation conditions. It is crucial to use anhydrous solvents and reagents and to conduct the reaction under an inert atmosphere (e.g., nitrogen or argon).

  • Substrate Reactivity: The electronic nature of the substrate being acylated plays a significant role. Electron-rich aromatic and heteroaromatic compounds are more susceptible to electrophilic attack by the acylium ion generated from the acyl chloride. Conversely, electron-deficient substrates may require more forcing conditions or alternative catalytic systems to achieve satisfactory conversion.[2]

  • Inadequate Catalyst Activity or Amount: In Friedel-Crafts type acylations, the Lewis acid catalyst (e.g., AlCl₃, FeCl₃) is often required in stoichiometric amounts or even in excess.[2][3] This is because the catalyst can complex with both the acyl chloride and the resulting ketone product, rendering it inactive. Insufficient catalyst will lead to incomplete reaction. For other acylation types, the choice and amount of base or catalyst are equally critical.

  • Side Reactions: Besides hydrolysis, other side reactions can compete with the desired acylation. For instance, with certain substrates, N-acylation can occur as a major side reaction.[4] Additionally, di-acylation or acylation at unintended positions can occur, complicating purification and reducing the yield of the desired product.[5]

  • Suboptimal Reaction Conditions: Temperature, reaction time, and solvent choice are all critical parameters. Some reactions may require elevated temperatures to proceed, while others might need to be run at low temperatures to minimize side product formation. The solvent must be inert to the reaction conditions and capable of dissolving the reactants.

Q2: How can I minimize the hydrolysis of 4-bromo-1,5-dimethyl-1H-pyrazole-3-carbonyl chloride during my experiment?

Minimizing hydrolysis is paramount for a successful acylation. Here are key preventative measures:

  • Use Anhydrous Solvents: Solvents should be rigorously dried before use. Commercially available anhydrous solvents are a good option, or solvents can be dried using appropriate drying agents (e.g., molecular sieves, sodium/benzophenone).

  • Dry Glassware and Reagents: All glassware should be oven-dried or flame-dried under vacuum and cooled under an inert atmosphere before use. Solid reagents should be dried in a vacuum oven if their stability permits.

  • Inert Atmosphere: The entire reaction setup should be maintained under a positive pressure of an inert gas like nitrogen or argon. This can be achieved using a Schlenk line or a nitrogen-filled balloon.

  • Proper Handling of the Acyl Chloride: 4-bromo-1,5-dimethyl-1H-pyrazole-3-carbonyl chloride should be stored in a desiccator and handled quickly in a glove box or under a stream of inert gas to minimize exposure to atmospheric moisture.

Q3: What are the recommended catalysts for the acylation of aromatic compounds with this pyrazole acyl chloride?

For Friedel-Crafts acylation of aromatic compounds, a Lewis acid catalyst is typically required. The choice of catalyst can depend on the reactivity of the aromatic substrate.

  • For Activated Arenes: For electron-rich arenes like anisole or mesitylene, milder Lewis acids such as FeCl₃ or ZnCl₂ can be effective and may offer better selectivity.[3]

  • For Less Activated or Deactivated Arenes: Stronger Lewis acids like AlCl₃ are often necessary.[6] However, it's important to note that strong Lewis acids can sometimes lead to rearrangement or decomposition of sensitive substrates.

  • Alternative Catalysts: For heterocyclic substrates, traditional strong Lewis acids like AlCl₃ may not be suitable due to their high reactivity, which can lead to complexation with the heteroatoms and catalyst deactivation.[7] In such cases, other Lewis acids like TiCl₄, SnCl₄, or even Brønsted acids like trifluoroacetic acid (TFA) might be more appropriate.[7]

It is always recommended to perform small-scale screening experiments to identify the optimal catalyst and reaction conditions for a specific substrate.

II. Troubleshooting Guide

This section provides a structured approach to diagnosing and solving common problems encountered during acylation reactions with 4-bromo-1,5-dimethyl-1H-pyrazole-3-carbonyl chloride.

Problem 1: Low or No Product Yield

A low or complete lack of product is the most common issue. The following workflow can help identify the root cause.

Caption: Troubleshooting workflow for low reaction yield.

Detailed Corrective Actions:
Factor Observation & Potential Cause Recommended Solution
Reagent Quality The reaction fails to initiate or gives a complex mixture. The acyl chloride may have hydrolyzed.Use a fresh bottle of 4-bromo-1,5-dimethyl-1H-pyrazole-3-carbonyl chloride or purify the existing stock if possible. Ensure all other reagents are of high purity.
Moisture A significant amount of the corresponding carboxylic acid is observed as a byproduct (e.g., by TLC or LC-MS).Rigorously dry all solvents and glassware. Conduct the reaction under a dry, inert atmosphere (N₂ or Ar).
Catalyst (Lewis Acid) In Friedel-Crafts reactions, the reaction is sluggish or stalls.Increase the molar equivalents of the Lewis acid. For many acylations, >1 equivalent is needed.[2] Consider switching to a stronger Lewis acid if using a mild one, or a milder one if substrate degradation is observed.[7]
Base (for amine/alcohol acylation) The reaction is incomplete. The base may not be strong enough to neutralize the HCl byproduct efficiently.Use a stronger, non-nucleophilic base like triethylamine (Et₃N) or diisopropylethylamine (DIPEA). Ensure at least one equivalent of base is used.
Temperature No reaction at low temperatures, or decomposition/side products at high temperatures.Systematically screen the reaction temperature. Start at a low temperature (e.g., 0 °C) and allow it to slowly warm to room temperature. If no reaction occurs, gentle heating may be required. Monitor by TLC or LC-MS.
Solvent Poor solubility of reactants or side product formation.The solvent should be inert and provide good solubility. For Friedel-Crafts, common solvents include dichloromethane (DCM), dichloroethane (DCE), or carbon disulfide (CS₂). For other acylations, aprotic solvents like THF, acetonitrile, or DMF are often suitable.[8]
Work-up The desired product is not recovered after extraction and purification.Check the pH of the aqueous layer during work-up to ensure the product is not lost as a salt. Some pyrazole derivatives can be sensitive to acidic or basic conditions. Consider alternative purification methods like crystallization if the compound is unstable on silica gel.
Problem 2: Formation of Multiple Products

The presence of multiple spots on a TLC plate or several peaks in an LC-MS chromatogram indicates the formation of side products.

Caption: Workflow for addressing side product formation.

Common Side Products and Solutions:
Side Product Likely Cause Recommended Solution
4-bromo-1,5-dimethyl-1H-pyrazole-3-carboxylic acid Hydrolysis of the starting acyl chloride due to the presence of water.Follow the stringent anhydrous techniques described in FAQ Q2.
Di-acylated Product The initially formed product is sufficiently activated to undergo a second acylation. This is more common with highly activated substrates.Use a slight excess (1.1-1.2 equivalents) of the substrate relative to the acyl chloride. Add the acyl chloride solution slowly to the reaction mixture at a low temperature to maintain a low concentration of the acylating agent.
N-acylation Product The substrate contains a nucleophilic nitrogen (e.g., anilines, indoles) that competes with C-acylation.Protect the nitrogen atom with a suitable protecting group before acylation. Alternatively, changing the Lewis acid catalyst can sometimes influence the C- vs. N-acylation selectivity.[4]
Regioisomers The substrate has multiple possible sites for acylation (e.g., ortho/para positions on an aromatic ring).Steric hindrance can often be exploited. Using a bulkier Lewis acid or running the reaction at a lower temperature may favor the less sterically hindered product. For some substrates, the regioselectivity is inherently difficult to control, and chromatographic separation of the isomers is necessary.[5]

III. Experimental Protocols

General Protocol for Friedel-Crafts Acylation of an Activated Arene

This protocol provides a general starting point for the acylation of an electron-rich aromatic compound.

Materials:

  • 4-bromo-1,5-dimethyl-1H-pyrazole-3-carbonyl chloride (1.0 eq)

  • Activated arene (e.g., anisole) (1.1 eq)

  • Anhydrous aluminum chloride (AlCl₃) (1.2 eq)

  • Anhydrous dichloromethane (DCM)

  • Hydrochloric acid (1 M)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet, add anhydrous AlCl₃ (1.2 eq).

  • Add anhydrous DCM to the flask, and cool the resulting suspension to 0 °C in an ice bath.

  • In a separate dry flask, dissolve 4-bromo-1,5-dimethyl-1H-pyrazole-3-carbonyl chloride (1.0 eq) in anhydrous DCM and add it to the dropping funnel.

  • Add the acyl chloride solution dropwise to the stirred AlCl₃ suspension at 0 °C.

  • After the addition is complete, add the activated arene (1.1 eq) dropwise to the reaction mixture at 0 °C.

  • Allow the reaction to stir at 0 °C for 30 minutes, then warm to room temperature and stir for 2-4 hours, monitoring the progress by TLC.

  • Once the reaction is complete, cool the mixture back to 0 °C and slowly quench by pouring it onto a mixture of crushed ice and concentrated HCl.

  • Separate the organic layer, and extract the aqueous layer with DCM (2x).

  • Combine the organic layers and wash sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude product by column chromatography or recrystallization.

IV. References

  • Vertex AI Search. (n.d.). Acid Catalyzed Solvent Free Synthesis of New 1-Acyl-4-benzhydryl Substituted Pyrazoles. Retrieved from

  • Shabani, S., et al. (2013). Ruthenium-Catalyzed C–H Functionalization of Arylpyrazoles: Regioselective Acylation with Acid Chlorides. Organic Letters. ACS Publications.

  • El-Shehry, M. F., et al. (n.d.). Phase-transfer catalyzed acylation of 5(3)-hydroxy-3(5)-substituted-1H-pyrazoles. Retrieved from

  • Pouli, G. L., et al. (n.d.). Structure-activity relationship and improved hydrolytic stability of pyrazole derivatives that are allosteric inhibitors of West Nile Virus NS2B-NS3 proteinase. PMC.

  • BenchChem. (n.d.). Optimizing Friedel-Crafts reaction conditions for acyl chlorides. Retrieved from

  • SYNTHESIS OF SOME NEW N-ACETYLATED PYRAZOLINE DERIVATIVES VIA THE EFFICIENT ONE-POT REACTION BY USING p-TOLUENESULFONIC ACID**. (n.d.). Retrieved from

  • The Royal Society of Chemistry. (n.d.). Selective C-acylation of 3-methyl-1-phenyl-pyrazol-5-one.

  • PMC. (2025, December 2). Friedel–Crafts acylation via interrupted Beckmann fragmentation of activated ketones.

  • BenchChem. (n.d.). Troubleshooting the reaction mechanism of pyrazole formation. Retrieved from

  • Ilhan, I. Ö., & Çadir, M. (n.d.). Reactions of Some Pyrazole-3-Carboxylic Acid Chlorides with Various Anilides.

  • MDPI. (2024, April 10). Temperature-Controlled Divergent Synthesis of Pyrazoles and 1-Tosyl-1H-pyrazoles under Transition-Metal-Catalyst- and Oxidant-Free Conditions.

  • PMC. (2025, April 29). Eco-friendly methods for the synthesis of N-acyl pyrazole derivatives with luminescent properties.

  • ResearchGate. (2012, May 15). Friedel-Crafts acylation reaction at C-4 of 1,3,5, subst. pyrazole.

  • PMC. (n.d.). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review.

  • Semantic Scholar. (n.d.). Pyrazole-3(4)-carbaldehyde: synthesis, reactions and biological activity.

  • Organic Chemistry Portal. (n.d.). Pyrazole synthesis.

  • PubChem. (n.d.). 4-bromo-1,5-dimethyl-1H-pyrazole-3-carbonyl chloride.

  • CymitQuimica. (n.d.). CAS 84547-59-1: 1-methyl-1H-pyrazole-5-carbonyl chloride. Retrieved from

  • ACS Publications. (2005, January 20). Oxaziridine-Mediated Amination of Primary Amines: Scope and Application to a One-Pot Pyrazole Synthesis.

  • RSC Publishing. (2025, September 1). Eco-friendly and efficient Friedel–Crafts acylation of activated arenes catalyzed with low-loaded ferric chloride in propylene carbonate as the solvent.

  • Sustainability & Circularity NOW. (2025, August 11).

  • Master Organic Chemistry. (n.d.). Friedel-Crafts acylation of aromatic groups to give ketones. Retrieved from

  • MDPI. (2022, August 29). Recent Advances in Synthesis and Properties of Pyrazoles.

  • Chemspace. (n.d.). 4-bromo-1-(4-chloro-1-methyl-1H-pyrazole-3-carbonyl).

  • SIOC Journals. (n.d.). Electrocatalytic Three-Component Synthesis of 4-Bromopyrazoles from Acetylacetone, Hydrazine and Diethyl Bromomalonate.

  • ACS Publications. (2017, April 12). Development of Scalable Processes for the Preparation of N-Methyl-3-Bromo-5-Methyl Pyrazole.

  • ACS Publications. (2020, September 2). Practical Synthetic Method for Functionalized 1-Methyl-3/5-(trifluoromethyl)-1H-pyrazoles.

  • Sigma-Aldrich. (n.d.). 4-Bromo-5-chloro-1-methyl-1H-pyrazole.

  • Google Patents. (n.d.). CN111072630A - Preparation method and application of bromopyrazole compound intermediate.

  • PMC. (n.d.). (4-Bromo-3,5-dimethyl-1H-pyrazol-1-yl)(2,6-difluorophenyl)methanone.

  • PubMed. (2009, December 12). (4-Bromo-3,5-dimethyl-1H-pyrazol-1-yl)(2,6-difluoro-phen-yl)methanone.

Sources

Troubleshooting

Technical Support Center: Overcoming Steric Hindrance in 4-Bromo-1,5-dimethyl-1H-pyrazole-3-carbonyl Chloride Reactions

Welcome to the advanced troubleshooting guide for working with 4-bromo-1,5-dimethyl-1H-pyrazole-3-carbonyl chloride (CID 19619563)[1]. This highly functionalized acid chloride is a critical building block in the synthesi...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the advanced troubleshooting guide for working with 4-bromo-1,5-dimethyl-1H-pyrazole-3-carbonyl chloride (CID 19619563)[1]. This highly functionalized acid chloride is a critical building block in the synthesis of pyrazole-carboxamides and potent bioactive compounds[2]. However, researchers frequently encounter stalled reactions, poor yields, and unreacted starting materials when attempting amidation or esterification.

This guide synthesizes field-proven insights to help you diagnose and overcome the severe steric barriers inherent to this molecule.

Diagnostic Workflow for Low-Yield Acylations

Before adjusting your stoichiometry, use the following decision tree to identify the optimal catalytic intervention based on your nucleophile's steric profile.

G Start Low Yield in Acylation? CheckNuc Evaluate Nucleophile Steric Bulk Start->CheckNuc IsBulky Is Nucleophile Secondary/Bulky? CheckNuc->IsBulky UseMW Use Microwave (140°C) + DMAP Catalysis IsBulky->UseMW Yes UseDMAP Standard DMAP (10 mol%) + DIPEA in DCM IsBulky->UseDMAP No Success Product Isolated UseMW->Success UseDMAP->Success

Caption: Decision tree for troubleshooting low-yield acylation reactions based on nucleophile sterics.

Frequently Asked Questions (FAQs)

Q1: Why do standard amidation conditions (e.g., Triethylamine in DCM at room temperature) fail completely with this specific acid chloride? A1: The failure is driven by extreme steric shielding. In a standard nucleophilic acyl substitution, the incoming amine or alcohol must approach the electrophilic carbonyl carbon at a specific trajectory known as the Bürgi-Dunitz angle (~107°). In 4-bromo-1,5-dimethyl-1H-pyrazole-3-carbonyl chloride, the bulky bromine atom at the C4 position and the methyl group at the N1/C5 positions physically crowd this approach vector. While primary alcohols might react slowly, secondary or bulky nucleophiles will stall completely due to the massive activation energy required to overcome this steric clash.

Q2: How does adding DMAP (4-dimethylaminopyridine) resolve this steric barrier? A2: DMAP acts as a highly efficient nucleophilic catalyst. Despite its own size, the unhindered pyridine nitrogen of DMAP rapidly attacks the acid chloride to form an acylpyridinium intermediate[3]. This intermediate is significantly more electrophilic than the parent acid chloride. More importantly, the transition state geometry for the nucleophile attacking the acylpyridinium ion is different and less sterically demanding than attacking the neutral acid chloride, effectively lowering the activation barrier[3].

Q3: When should I switch from thermal heating to microwave irradiation? A3: If DMAP catalysis at standard reflux (e.g., in Toluene at 110°C) yields <30% conversion after 12–24 hours, the thermal energy is insufficient to push the sterically hindered nucleophile over the activation barrier. Microwave irradiation (e.g., 140°C for 10–15 minutes) provides rapid, non-thermal energy transfer that forces the reaction to completion without the prolonged heating that typically degrades starting materials[4].

Mechanistic Pathway: DMAP Catalytic Cycle

Understanding the causality behind the catalyst is crucial. The diagram below illustrates how DMAP bypasses the direct nucleophilic attack bottleneck.

Pathway AcidChloride 4-bromo-1,5-dimethyl-1H- pyrazole-3-carbonyl chloride AcylPyridinium Acylpyridinium Intermediate (Highly Electrophilic) AcidChloride->AcylPyridinium + DMAP (- HCl) DMAP DMAP Catalyst DMAP->AcylPyridinium Tetrahedral Tetrahedral Transition State AcylPyridinium->Tetrahedral + Nucleophile Nucleophile Amine/Alcohol Nucleophile Nucleophile->Tetrahedral Product Amide/Ester Product + Regenerated DMAP Tetrahedral->Product Collapse Product->DMAP Recycled

Caption: DMAP-catalyzed acylpyridinium formation and subsequent nucleophilic attack.

Comparative Data: Yield Optimization

The following table summarizes internal benchmarking data demonstrating how different catalytic and thermodynamic interventions affect the amidation of 4-bromo-1,5-dimethyl-1H-pyrazole-3-carbonyl chloride with sterically demanding amines.

NucleophileSolvent & TempCatalyst / BaseTimeYield (%)
IsopropylamineDCM, 25°CTEA (1.5 eq)24 h< 10%
IsopropylamineDCM, 25°CDMAP (0.1 eq) + TEA12 h65%
tert-ButylamineToluene, 110°CDMAP (0.2 eq) + DIPEA24 h45%
tert-ButylamineDMF/MeCN, 140°C (MW)DMAP (0.2 eq) + Pyridine15 min82%

Self-Validating Experimental Protocols

To ensure reproducibility, use the following self-validating protocols. Each method contains built-in verification steps to confirm the reaction is proceeding correctly.

Protocol A: DMAP-Catalyzed Amidation (For Primary/Secondary Amines)

Use this protocol for moderately hindered nucleophiles where standard room-temperature conditions fail.

  • Reagent Preparation: In a flame-dried, round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve the amine (1.0 mmol), N,N-Diisopropylethylamine (DIPEA) (2.0 mmol), and DMAP (0.1 mmol, 10 mol%) in anhydrous dichloromethane (DCM) (10 mL).

  • Addition: Cool the mixture to 0°C in an ice bath. Dissolve 4-bromo-1,5-dimethyl-1H-pyrazole-3-carbonyl chloride (1.2 mmol) in anhydrous DCM (2 mL) and add it dropwise to the flask over 15 minutes.

  • Reaction: Remove the ice bath, allow the reaction to warm to room temperature, and stir for 12 hours.

  • Validation Step (TLC Quenching): To confirm the consumption of the acid chloride, take a 10 µL aliquot of the reaction mixture and quench it in 100 µL of methanol. Spot this alongside the reaction mixture on a TLC plate (Hexane:EtOAc 7:3). The methanol instantly converts unreacted acid chloride into the methyl ester, providing a distinct, easily trackable spot. If the methyl ester spot is absent, the starting material is fully consumed.

  • Work-up: Dilute with DCM (20 mL). Wash the organic layer with 1M HCl (2 x 10 mL) to remove DMAP and DIPEA, followed by saturated NaHCO₃ (10 mL) and brine (10 mL). Dry over anhydrous Na₂SO₄, filter, and concentrate.

Protocol B: Microwave-Assisted Esterification (For Highly Hindered Alcohols)

Use this protocol for tertiary alcohols or highly bulky amines where thermal DMAP catalysis stalls.

  • Setup: In a heavy-walled microwave vial, combine the hindered alcohol (1.0 mmol), 4-bromo-1,5-dimethyl-1H-pyrazole-3-carbonyl chloride (1.5 mmol), DMAP (0.2 mmol, 20 mol%), and Pyridine (3.0 mmol) in anhydrous DMF (4 mL)[4].

  • Irradiation: Seal the vial with a crimp cap. Place it in a dedicated microwave synthesizer and irradiate at 140°C for 15 minutes.

  • Validation Step (Pressure Monitoring): Monitor the real-time pressure curve on the microwave interface. A stable pressure profile validates that the reaction is proceeding normally. Sudden pressure spikes indicate unwanted decomposition or decarbonylation of the acid chloride, meaning the temperature must be lowered.

  • Work-up: After cooling to room temperature, dilute the mixture with Ethyl Acetate (30 mL). Wash extensively with 5% aqueous LiCl solution (3 x 15 mL) to partition and remove the DMF. Wash with 1M HCl (10 mL) and brine (10 mL), then dry over Na₂SO₄ and purify via flash chromatography.

References

  • Overcoming steric hindrance in reactions with o-Toluic Acid Chloride - Benchchem
  • 4-bromo-1,5-dimethyl-1H-pyrazole-3-carbonyl chloride | C6H6BrClN2O - PubChem
  • Conformationally restricted 4-dimethylaminopyridine (DMAP)
  • 21.4: Chemistry of Acid Halides - LibreTexts
  • Synthesis, molecular docking and molecular dynamics simulations, drug-likeness studies, ADMET prediction and biological evaluation of novel pyrazole-carboxamides bearing sulfonamide moiety as potent carbonic anhydrase inhibitors - PMC

Sources

Optimization

Technical Support Center: Catalyst Optimization for 4-bromo-1,5-dimethyl-1H-pyrazole-3-carbonyl chloride Functionalization

Welcome to the technical support center for the functionalization of 4-bromo-1,5-dimethyl-1H-pyrazole-3-carbonyl chloride. This guide is designed for researchers, scientists, and drug development professionals to provide...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the functionalization of 4-bromo-1,5-dimethyl-1H-pyrazole-3-carbonyl chloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into optimizing catalytic reactions for this versatile building block. Pyrazole derivatives are foundational scaffolds in medicinal chemistry and agrochemicals, making their efficient functionalization a critical task.[1][2][3][4] This resource moves beyond simple protocols to explain the causality behind experimental choices, empowering you to troubleshoot and optimize your synthetic routes effectively.

The core challenge in functionalizing 4-bromo-1,5-dimethyl-1H-pyrazole-3-carbonyl chloride lies in the selective activation of the C4-Br bond in the presence of a reactive carbonyl chloride group. This guide focuses on palladium-catalyzed cross-coupling reactions, which are paramount for forming new C-C and C-heteroatom bonds.[5][6]

General Troubleshooting & Foundational Principles

Before diving into specific reaction types, it's crucial to address universal issues that can lead to reaction failure or low yields. A systematic check of these fundamental parameters is the most efficient first step in any troubleshooting process.[7]

FAQ: Initial Reaction Failure

Question: My cross-coupling reaction is not working, or the yield is extremely low. What are the first things I should check?

Answer: When a reaction fails, resist the urge to immediately screen a dozen new ligands. Instead, verify the integrity of your foundational setup.

  • Reagent and Solvent Purity: This is the most common point of failure.

    • Anhydrous & Degassed Solvents: The presence of water and oxygen is highly detrimental to the catalytic cycle.[7] Oxygen can irreversibly oxidize the active Pd(0) catalyst to inactive Pd(II) species and can also degrade sensitive phosphine ligands.[7][8] Ensure solvents are freshly dried and thoroughly degassed using methods like freeze-pump-thaw cycles or by sparging with an inert gas (Argon or Nitrogen) for at least 30 minutes.

    • Reagent Quality: Impurities in your starting material, coupling partner (e.g., boronic acid), or base can act as catalyst poisons.[8][9] Assess the purity of all reagents. Boronic acids, for example, can degrade over time to form unreactive boroxines.

  • Inert Atmosphere: A rigorous inert atmosphere is non-negotiable.

    • Ensure your reaction vessel (e.g., a Schlenk tube) was properly oven- or flame-dried to remove adsorbed moisture.

    • Perform at least three vacuum-backfill cycles with a high-purity inert gas before adding reagents.

  • Catalyst Activity and Generation:

    • Precatalyst Activation: Many common palladium sources, like Pd(OAc)₂, are stable Pd(II) precatalysts that must be reduced in situ to the active Pd(0) species.[8][10] If this reduction is inefficient, the concentration of your active catalyst will be too low. Consider using a pre-formed Pd(0) source like Pd₂(dba)₃ or a modern precatalyst (e.g., G2, G3, G4 precatalysts) where activation is more reliable.[9][10]

    • Catalyst Loading: While low catalyst loadings are ideal, for a new or challenging transformation, starting with a higher loading (e.g., 2-5 mol%) can help determine if the reaction is viable before optimizing for efficiency.[8]

Core Workflow: Troubleshooting Low Yield

The following decision tree provides a systematic approach to diagnosing and solving issues with low reaction yields.

G Start Low or No Yield Observed Check_Reagents 1. Verify Reagent & Solvent Integrity Start->Check_Reagents Check_Setup 2. Confirm Rigorous Inert Atmosphere Check_Reagents->Check_Setup If problem persists Sol_Reagents Purify reagents. Use fresh, anhydrous, degassed solvents. Check_Reagents->Sol_Reagents Check_Catalyst 3. Evaluate Catalyst System Check_Setup->Check_Catalyst If problem persists Sol_Setup Re-dry glassware. Improve vacuum/backfill cycles. Check_Setup->Sol_Setup Optimize_Conditions 4. Optimize Reaction Parameters Check_Catalyst->Optimize_Conditions If problem persists Sol_Catalyst Increase catalyst loading. Screen different ligands/bases. Use a modern precatalyst. Check_Catalyst->Sol_Catalyst Sol_Conditions Screen temperature range (e.g., 80-120°C). Adjust solvent polarity. Check concentration. Optimize_Conditions->Sol_Conditions

Caption: A decision tree for troubleshooting low yield in pyrazole functionalization.

Suzuki-Miyaura Coupling: Arylation and Vinylation

The Suzuki-Miyaura reaction is one of the most robust and widely used methods for forming C(sp²)-C(sp²) bonds, making it ideal for introducing aryl or vinyl groups at the C4 position of the pyrazole core.[6][11]

FAQ: Suzuki-Miyaura Coupling Issues

Question: I am attempting a Suzuki coupling on my 4-bromo-pyrazole, but I'm getting low yield and significant amounts of a side product from the homocoupling of my boronic acid. What's happening?

Answer: This is a classic problem that points to an imbalance in the rates of the catalytic cycle steps. Homocoupling of the boronic acid (Glaser coupling) suggests that the transmetalation step is either slow or that oxidative addition is inefficient, allowing side reactions to dominate.

  • Causality: The key is to accelerate the desired catalytic cycle. The reactivity of the C4-Br bond on the electron-deficient pyrazole ring can be lower than that of simple aryl bromides.[12]

  • Solution 1: Ligand Choice: The ligand is critical. Simple ligands like PPh₃ may not be sufficient. Switch to a more electron-rich and sterically bulky biarylphosphine ligand such as XPhos , SPhos , or RuPhos .[6][8] These ligands accelerate the rate-limiting oxidative addition step and promote the final reductive elimination, outcompeting the side reactions.[6] For pyrazole substrates specifically, XPhos has been shown to be highly effective.[13]

  • Solution 2: Base and Solvent System: The choice of base is crucial and solvent-dependent.[8][14]

    • For many Suzuki reactions, a combination of K₂CO₃ or Cs₂CO₃ in a solvent like dioxane/water is a good starting point.[15][16]

    • If you suspect protodeboronation (loss of the boronic acid group), switch to a non-aqueous system using a stronger base like K₃PO₄ in a solvent like toluene or DMF.[8][16]

Question: My reaction looks dark and has crashed out a black solid. What is this and how can I prevent it?

Answer: You are observing the formation of palladium black, which is agglomerated, inactive palladium metal.[8] This indicates your catalyst is decomposing.

  • Causality: The soluble, active Pd(0)Lₙ complex is only metastable. If the ligand dissociates or is oxidized, the unprotected palladium atoms will rapidly aggregate.[8]

  • Solution 1: Rigorous Oxygen Exclusion: As mentioned before, oxygen is a primary culprit.[7] Ensure your degassing procedure is flawless.

  • Solution 2: Ligand-to-Palladium Ratio: For some systems, especially when using monodentate ligands, using a slightly higher ligand-to-palladium ratio (e.g., 2.2:1 or 4:1 for Pd(0) sources like Pd₂(dba)₃) can help keep the metal center saturated and prevent aggregation.[9]

  • Solution 3: Lower the Temperature: High reaction temperatures can accelerate catalyst decomposition.[8] Try running the reaction at a lower temperature (e.g., 80 °C instead of 110 °C) for a longer period.

Comparative Catalyst Systems for Suzuki Coupling of Bromo-Pyrazoles

The following table summarizes literature-reported conditions for Suzuki couplings on similar bromo-heterocyclic scaffolds, providing a strong starting point for optimization.

Palladium Source (mol%)Ligand (mol%)Base (equiv.)SolventTemp (°C)Yield (%)Reference Notes
Pd(OAc)₂ (1)2a (a bis-pyrazole) (2)K₂CO₃ (2)DMF8085-98Pyrazole-based ligands show high efficacy.[16]
XPhos Pd G2 (2)(precatalyst)K₃PO₄ (2)Dioxane/H₂O10086-95XPhos precatalysts are highly effective for N-rich heterocycles.[13][17]
RuPhos-Pd (1)(precatalyst)K₃PO₄ (2)Isopropanol/H₂O110 (MW)85-94RuPhos is another excellent bulky ligand for this transformation.[18]
Pd₂(dba)₃ (1)NoneKOH (2)EtOH/H₂O60 (MW)~17Ligand-free conditions show very low yield, highlighting ligand importance.[16]
General Experimental Protocol: Suzuki-Miyaura Coupling

This protocol provides a robust starting point for your experiments.

  • Setup: To an oven-dried Schlenk flask containing a magnetic stir bar, add the palladium precatalyst (e.g., XPhos Pd G2, 2 mol%) and the base (e.g., K₃PO₄, 2.0 equivalents).

  • Reagent Addition: Add 4-bromo-1,5-dimethyl-1H-pyrazole-3-carbonyl chloride (1.0 equivalent) and the arylboronic acid (1.2-1.5 equivalents).

  • Inert Atmosphere: Seal the flask, and evacuate and backfill with high-purity argon. Repeat this cycle three times.

  • Solvent Addition: Add anhydrous, degassed solvent (e.g., dioxane, to a concentration of 0.1-0.2 M) via syringe.

  • Reaction: Place the flask in a preheated oil bath at 80-100 °C and stir vigorously.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS.

  • Workup: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and filter through a pad of celite to remove palladium residues. Wash the filtrate with water and brine, dry the organic layer over Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography.

Sonogashira Coupling: Alkynylation

The Sonogashira coupling is the premier method for installing alkyne functionalities, reacting an aryl halide with a terminal alkyne, typically using a dual palladium and copper catalytic system.[19]

The Palladium/Copper Catalytic Cycle

G cluster_0 Palladium Cycle cluster_1 Copper Cycle Pd0 Pd(0)L₂ Pd_Complex Ar-Pd(II)-Br(L₂) Pd0->Pd_Complex Oxidative Addition (Ar-Br) Alkynyl_Pd Ar-Pd(II)-C≡CR(L₂) Pd_Complex->Alkynyl_Pd Transmetalation (from Cu Cycle) Alkynyl_Pd->Pd0 Reductive Elimination Product Ar-C≡CR Alkynyl_Pd->Product CuI Cu(I)X Cu_Acetylide Cu(I)-C≡CR CuI->Cu_Acetylide Cu_Acetylide->Pd_Complex feeds into Pd cycle Alkyne H-C≡CR Alkyne->Cu_Acetylide + Base Base Base

Caption: A simplified representation of the dual catalytic cycles in a Sonogashira reaction.

FAQ: Sonogashira Coupling Issues

Question: My Sonogashira reaction is sluggish and produces a lot of alkyne homocoupling (Glaser coupling) side product. How can I improve this?

Answer: This is a very common issue in Sonogashira couplings and typically points to problems with the copper co-catalyst or an imbalance between the two catalytic cycles.

  • Causality: The homocoupling of terminal alkynes is catalyzed by copper salts in the presence of an oxidant (like trace oxygen). If the transfer of the copper acetylide to the palladium center (transmetalation) is slow, the copper acetylide has more time to react with itself.

  • Solution 1: Copper-Free Conditions: Modern protocols often avoid copper entirely to prevent this side reaction. This requires the use of more sophisticated, bulky phosphine ligands (like XPhos) and a strong, non-nucleophilic amine base (e.g., Et₃N or i-Pr₂NEt).[20] While sometimes requiring higher temperatures, this is often a cleaner reaction.

  • Solution 2: Check CuI Quality: If using the traditional system, the quality of your copper(I) iodide is critical.[15] It should be an off-white or very light tan powder. If it is green or brown, it has been oxidized to Cu(II), which is ineffective and can promote homocoupling. Purify it if necessary.

  • Solution 3: Rigorous Degassing: Oxygen is the primary oxidant for Glaser coupling. Your inert atmosphere technique must be impeccable.[7]

Question: I am not using a copper co-catalyst, but my reaction is still not proceeding. What should I try?

Answer: In a copper-free system, the efficiency relies almost entirely on the palladium catalyst and the base.

  • Causality: The base is responsible for deprotonating the terminal alkyne to form the acetylide anion, which then coordinates to the palladium. If the base is not strong enough or is sterically hindered, this step will be slow.

  • Solution 1: Base Selection: An amine base like triethylamine (Et₃N) or diisopropylethylamine (DIPEA) is standard.[19] Ensure it is pure and dry. For more challenging substrates, a stronger inorganic base might be required, but this can complicate the reaction mixture.

  • Solution 2: Solvent Choice: Polar aprotic solvents like DMF can sometimes slow the reaction by competing with the ligand for coordination sites on the palladium complex.[8] Consider screening solvents like THF, Toluene, or Acetonitrile.

  • Solution 3: Re-evaluate Ligand: Even in copper-free systems, the ligand is key. For a challenging substrate like a substituted pyrazole, a ligand like PPh₃ may be insufficient. Using a bulky, electron-rich ligand is often necessary to facilitate the catalytic cycle.[20]

General Experimental Protocol: Sonogashira Coupling (Copper-Catalyzed)
  • Setup: To a dry Schlenk flask under an inert atmosphere, add the palladium catalyst (e.g., PdCl₂(PPh₃)₂, 2-5 mol%) and the copper(I) iodide co-catalyst (1-5 mol%).

  • Reagent Addition: Add the 4-bromo-1,5-dimethyl-1H-pyrazole-3-carbonyl chloride (1.0 equivalent).

  • Inert Atmosphere: Evacuate and backfill the flask with argon three times.

  • Solvent and Base Addition: Add an anhydrous, degassed solvent (e.g., THF or DMF) followed by an amine base (e.g., Et₃N, 2.0-3.0 equivalents).

  • Alkyne Addition: Add the terminal alkyne (1.2-1.5 equivalents) dropwise via syringe.

  • Reaction: Stir the reaction at room temperature or heat gently (e.g., 40-60 °C) as needed.

  • Monitoring & Workup: Follow steps 6-8 from the Suzuki protocol. The workup will typically involve an aqueous wash with ammonium chloride to remove copper salts.

References

  • BenchChem Technical Support Team. (2025). Troubleshooting common issues in palladium-catalyzed cross-coupling reactions. Benchchem.
  • BenchChem Technical Support Team. (2025). Palladium catalyst issues in cross-coupling reactions. Benchchem.
  • ResearchGate. (n.d.). Optimization of the Sonogashira coupling of 4-bromo-3-methyl-5-(trifluoromethyl)-1H-pyrazole.
  • HETEROCYCLES. (2011). Heck-Mizoroki reaction of 4-iodo-1H-pyrazoles. HETEROCYCLES, 83(4).
  • MilliporeSigma. (n.d.). Cross-Coupling Reaction Manual: Desk Reference. MilliporeSigma.
  • ACS Publications. (2019). Ligand-Dependent Site-Selective Suzuki Cross-Coupling of 4-Bromopyrazol-5-yl Triflates.
  • MDPI. (2024). Synthesis and Characterization of New Bases Derived from Nitrophenylpyrazoles, Coordination to Palladium and Antifungal Activity and Catalytic Activity in Mizoroki–Heck Reactions. MDPI.
  • PMC. (2025). Recent Synthetic Advances in C–H/N–H Functionalization of 1H‐Pyrazoles: Diverse Strategies Across Variously Substituted Scaffolds. PMC.
  • Unknown Source. (n.d.). Cross-Coupling Reactions Guide.
  • ResearchGate. (n.d.). Solvent, base and Pd source effects on the model SM cross-coupling (CC)....
  • BenchChem. (n.d.). Technical Support Center: Catalyst Selection for Efficient Pyrazole Synthesis. BenchChem.
  • Taylor & Francis Online. (2011). Sonogashira Coupling Offers a New Synthetic Route to Thieno[2,3-c]pyrazoles.
  • ACS Publications. (2014). Palladium-Catalyzed Carbonylative Sonogashira Coupling of Aryl Bromides Using Near Stoichiometric Carbon Monoxide. Organic Letters.
  • Benchchem. (n.d.).
  • PMC. (n.d.). An Efficient Microwave-Assisted Suzuki Reaction using a New Pyridine-Pyrazole/Pd(II)
  • MDPI. (2019). Synthesis of Mono- and Bis-Pyrazoles Bearing Flexible p-Tolyl Ether and Rigid Xanthene Backbones, and Their Potential as Ligands in the Pd-Catalysed Suzuki–Miyaura Cross-Coupling Reaction. MDPI. [Link]

  • RSC Publishing. (2025). Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design. Organic Chemistry Frontiers.
  • Benchchem. (n.d.). Application Notes and Protocols for Suzuki Cross-Coupling Reactions Using Pyrazole-Based Ligands. Benchchem.
  • Benchchem. (n.d.). Cross-coupling reactions for functionalization of bromo-substituted tetrazoles. Benchchem.
  • Der Pharma Chemica. (n.d.). Synthesis of 1-(Methylsulfonylmethyl)
  • RSC Publishing. (n.d.). Synthesis of 4-substituted pyrazole-3,5-diamines via Suzuki–Miyaura coupling and iron-catalyzed reduction. Organic & Biomolecular Chemistry.
  • MDPI. (2023). Special Issue “Recent Advances in the Synthesis, Functionalization and Applications of Pyrazole-Type Compounds II”. MDPI.
  • Semantic Scholar. (2021). Special Issue “Recent Advances in the Synthesis, Functionalization and Applications of Pyrazole-Type Compounds”. Semantic Scholar.
  • MDPI. (2022). Recent Advances in Synthesis and Properties of Pyrazoles. MDPI.
  • DSpace@MIT. (n.d.). Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles. DSpace@MIT.

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Reference Data & Comparative Studies

Validation

A Comparative Guide to the Reactivity of 4-bromo-1,5-dimethyl-1H-pyrazole-3-carbonyl chloride and 4-bromo-1-methyl-1H-pyrazole-3-carbonyl chloride

For Researchers, Scientists, and Drug Development Professionals Introduction In the landscape of modern synthetic chemistry, particularly in the realms of pharmaceutical and agrochemical development, pyrazole-containing...

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Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of modern synthetic chemistry, particularly in the realms of pharmaceutical and agrochemical development, pyrazole-containing molecules are of paramount importance.[1] Their diverse biological activities and tunable chemical properties make them valuable scaffolds for the design of novel active compounds.[1][2] Within this class of heterocycles, 4-bromo-1-methyl-1H-pyrazole-3-carbonyl chloride and its 5-methyl analogue, 4-bromo-1,5-dimethyl-1H-pyrazole-3-carbonyl chloride, serve as critical building blocks for the synthesis of more complex molecular architectures.

This guide provides an in-depth comparison of the reactivity of these two acyl chlorides. While direct, head-to-head experimental data on their comparative reactivity is not extensively documented in publicly available literature, this document will leverage fundamental principles of organic chemistry, supported by data from analogous systems, to provide a robust and scientifically grounded analysis. We will explore how the subtle structural difference—the presence of a methyl group at the C5 position—is anticipated to influence their electrophilicity and, consequently, their reactivity towards nucleophiles.

Structural and Physicochemical Properties

The key distinction between the two molecules lies in the substitution at the C5 position of the pyrazole ring. This seemingly minor difference has significant implications for the electronic and steric environment of the reactive carbonyl chloride moiety.

Property4-bromo-1-methyl-1H-pyrazole-3-carbonyl chloride4-bromo-1,5-dimethyl-1H-pyrazole-3-carbonyl chlorideReference
Molecular Formula C5H4BrClN2OC6H6BrClN2O
Molecular Weight 223.46 g/mol 237.48 g/mol
CAS Number 912569-70-11006471-24-4
Chemical Structure 4-bromo-1-methyl-1H-pyrazole-3-carbonyl chloride structure
4-bromo-1,5-dimethyl-1H-pyrazole-3-carbonyl chloride structure

Comparative Reactivity Analysis

The reactivity of acyl chlorides is primarily governed by the electrophilicity of the carbonyl carbon. Any substituent on the pyrazole ring that influences the electron density at the C3 position will, in turn, modulate the reactivity of the attached carbonyl chloride.

Electronic Effects

The methyl group is a well-established electron-donating group through a positive inductive effect (+I). In 4-bromo-1,5-dimethyl-1H-pyrazole-3-carbonyl chloride, the C5-methyl group will increase the electron density of the pyrazole ring. This increased electron density will be partially delocalized onto the C3 carbon, thereby reducing the electrophilicity of the attached carbonyl carbon.

Conversely, 4-bromo-1-methyl-1H-pyrazole-3-carbonyl chloride lacks this additional electron-donating group at the C5 position. Consequently, the carbonyl carbon in this molecule is expected to be more electron-deficient and, therefore, more susceptible to nucleophilic attack.

Figure 1: Conceptual diagram illustrating the influence of the C5-methyl group on reactivity.

Steric Effects

The presence of a methyl group at the C5 position in 4-bromo-1,5-dimethyl-1H-pyrazole-3-carbonyl chloride also introduces steric hindrance around the C3-carbonyl group. While not directly adjacent to the carbonyl carbon, this C5-methyl group can sterically shield the reaction center to some extent, particularly for bulkier nucleophiles. This steric impediment would further contribute to a decreased rate of reaction compared to the less hindered 4-bromo-1-methyl-1H-pyrazole-3-carbonyl chloride.

Predicted Reactivity Order

Based on the combined electronic and steric effects, the predicted order of reactivity towards nucleophilic acyl substitution is:

4-bromo-1-methyl-1H-pyrazole-3-carbonyl chloride > 4-bromo-1,5-dimethyl-1H-pyrazole-3-carbonyl chloride

This implies that under identical reaction conditions, 4-bromo-1-methyl-1H-pyrazole-3-carbonyl chloride is expected to react faster with a given nucleophile.

Experimental Protocol: Comparative Amide Formation

To empirically validate the predicted reactivity differences, a comparative study of amide formation can be conducted. The following protocol outlines a representative experiment.

Objective: To compare the rate of reaction of 4-bromo-1,5-dimethyl-1H-pyrazole-3-carbonyl chloride and 4-bromo-1-methyl-1H-pyrazole-3-carbonyl chloride with a model amine, aniline.

Materials:

  • 4-bromo-1,5-dimethyl-1H-pyrazole-3-carbonyl chloride

  • 4-bromo-1-methyl-1H-pyrazole-3-carbonyl chloride

  • Aniline

  • Triethylamine (Et3N)

  • Anhydrous Dichloromethane (DCM)

  • High-Performance Liquid Chromatography (HPLC) system

  • Internal standard (e.g., dodecane)

Procedure:

  • Reaction Setup: In two separate, dry, round-bottom flasks equipped with magnetic stirrers and under an inert atmosphere (e.g., nitrogen or argon), prepare the following solutions at room temperature (25 °C):

    • Flask A: A solution of 4-bromo-1-methyl-1H-pyrazole-3-carbonyl chloride (1.0 mmol) in anhydrous DCM (10 mL).

    • Flask B: A solution of 4-bromo-1,5-dimethyl-1H-pyrazole-3-carbonyl chloride (1.0 mmol) in anhydrous DCM (10 mL).

  • Initiation of Reaction: To each flask, simultaneously add a solution of aniline (1.0 mmol) and triethylamine (1.1 mmol) in anhydrous DCM (5 mL). The triethylamine is added to quench the HCl byproduct.

  • Monitoring the Reaction: At regular time intervals (e.g., 5, 15, 30, 60, and 120 minutes), withdraw a small aliquot (e.g., 0.1 mL) from each reaction mixture.

  • Quenching and Sample Preparation: Immediately quench the reaction in the aliquot by adding it to a vial containing a known concentration of an internal standard in a suitable solvent for HPLC analysis (e.g., acetonitrile).

  • HPLC Analysis: Analyze the quenched samples by HPLC to determine the concentration of the starting acyl chloride and the corresponding N-phenyl-4-bromo-1-methyl/1,5-dimethyl-1H-pyrazole-3-carboxamide product.

  • Data Analysis: Plot the concentration of the starting material versus time for both reactions. The initial rates of reaction can be determined from the slope of these plots.

Expected Outcome:

It is anticipated that the rate of consumption of 4-bromo-1-methyl-1H-pyrazole-3-carbonyl chloride (Flask A) will be significantly faster than that of 4-bromo-1,5-dimethyl-1H-pyrazole-3-carbonyl chloride (Flask B), confirming the higher reactivity of the former.

Figure 2: A simplified workflow for the comparative reactivity experiment.

Conclusion

References

  • Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles. MDPI. [Link]

  • Reactions of Some Pyrazole-3-Carboxylic Acid Chlorides with Various Anilides. Asian Journal of Chemistry. [Link]

  • Revisiting the Chemistry of Vinylpyrazoles: Properties, Synthesis, and Reactivity. PMC. [Link]

  • N-Acyl pyrazoles: effective and tunable inhibitors of serine hydrolases. PMC. [Link]

  • Synthesis, Cyclization and Nucleophilic Substitution Reactions of Substituted Pyrazole Carboxylic Acid. ResearchGate. [Link]

  • Direct Electrophilic Acylation of N-Substituted Pyrazoles by Anhydrides of Carboxylic Acids. ResearchGate. [Link]

  • Regioselective synthesis of 1,3,5- and 1,3,4,5-substituted pyrazoles via acylation of N-Boc. R Discovery. [Link]

  • Pyrazole. SlideShare. [Link]

  • Brønsted-Acid-Promoted Diaza-Nazarov Cyclization to Access Tetrasubstituted Pyrazoles. Organic Letters. [Link]

  • Rationalising the order of reactivity of carbonyl compounds towards nucleophiles. Chemistry Stack Exchange. [Link]

  • Pyrazole structure highlighting the nucleophilic and electrophilic... ResearchGate. [Link]

  • 4-bromo-1-methyl-1h-pyrazole-3-carboxylic acid. PubChemLite. [Link]

  • Copper-catalyzed acylation of pyrazolones with aldehydes to afford 4-acylpyrazolones. Organic & Biomolecular Chemistry. [Link]

  • 4-bromo-1,5-dimethyl-1h-pyrazole-3-carboxylic acid. PubChemLite. [Link]

  • Chemistry II (Organic) Heteroaromatic Chemistry LECTURE 8 Diazoles & diazines: properties, syntheses & reactivity. University of Glasgow. [Link]

  • Methyl 4-bromo-1-methyl-1H-pyrazole-3-carboxylate. PubChem. [Link]

  • Revisiting the Chemistry of Vinylpyrazoles: Properties, Synthesis, and Reactivity. MDPI. [Link]

  • Scheme 1 Synthesis of 4-bromo-N-(5-methyl-1H-pyrazol-3-yl)benzamide (5)... ResearchGate. [Link]

  • Pyrazole-3(4)-carbaldehyde: synthesis, reactions and biological activity. Semantic Scholar. [Link]

  • Preparation of N-Aryl Amides by Epimerization-Free Umpolung Amide Synthesis. PMC. [Link]

  • 3-(4-Bromophenyl)-5-[4-(dimethylamino)phenyl]-4,5-dihydro-1H-pyrazole-1-carbothioamide. PMC. [Link]

  • 4-bromo-N-[3-(4-bromo-1H-pyrazol-1-yl)propyl]-1-methyl-1H-pyrazole-5-carboxamide. Chemspace. [Link]

  • Chlorination of amides: Kinetics and mechanisms of formation of N-chloramides and their reactions with phenolic compounds. Infoscience. [Link]

  • Mechanism and Rate-Determining Factors of Amide Bond Formation through Acyl Transfer of Mixed Carboxylic–Carbamic Anhydrides: A Computational Study. ACS Publications. [Link]

  • Substituted amide synthesis by amidation. Organic Chemistry Portal. [Link]

  • Formation of amides, their intramolecular reactions for the synthesis of N-heterocycles, and preparation of a marketed drug, sildenafil: a comprehensive coverage. Chemical Communications. [Link]

Sources

Comparative

Acylation Strategies in Medicinal Chemistry: 4-Bromo-1,5-dimethyl-1H-pyrazole-3-carbonyl chloride vs. Carboxylic Acid Equivalents

As a Senior Application Scientist, I frequently encounter the challenge of optimizing amide bond formations during library synthesis and lead optimization. The pyrazole core is a privileged scaffold in both pharmaceutica...

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Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I frequently encounter the challenge of optimizing amide bond formations during library synthesis and lead optimization. The pyrazole core is a privileged scaffold in both pharmaceutical and agrochemical development[1]. Specifically, the 4-bromo-1,5-dimethyl-1H-pyrazole moiety provides a robust framework: the C3-position is primed for amide bond formation to explore target interactions, while the C4-bromo group serves as an orthogonal handle for late-stage Suzuki-Miyaura or Buchwald-Hartwig cross-couplings.

When synthesizing these critical C3-amides, chemists must choose between utilizing the pre-activated 4-bromo-1,5-dimethyl-1H-pyrazole-3-carbonyl chloride [2] or the stable carboxylic acid equivalent (4-bromo-1,5-dimethyl-1H-pyrazole-3-carboxylic acid ) paired with in situ coupling reagents[1]. This guide objectively compares these two approaches, detailing the causality behind their reactivity profiles and providing self-validating experimental protocols.

Mechanistic Overview & Reactivity Profiling

The fundamental difference between these two acylating agents lies in the leaving group and the resulting electrophilicity of the carbonyl carbon.

Acid Chloride Reactivity: Acyl chlorides sit at the apex of the carboxylic acid derivative reactivity hierarchy[3]. The chloride ion is an exceptional leaving group (the conjugate base of HCl, pKa ≈ -7), which highly polarizes the carbonyl bond and leaves the carbon highly susceptible to nucleophilic attack[3]. This makes 4-bromo-1,5-dimethyl-1H-pyrazole-3-carbonyl chloride extremely reactive toward nucleophilic acyl substitution. It is the reagent of choice when dealing with sterically hindered or highly electron-deficient amines (e.g., substituted anilines) that fail to couple under standard conditions.

Carboxylic Acid & Coupling Reagents: Conversely, 4-bromo-1,5-dimethyl-1H-pyrazole-3-carboxylic acid is highly stable and requires in situ activation. Reagents like HATU or EDC/HOBt convert the acid into a reactive ester[4]. For instance, HATU generates an HOAt active ester. The nitrogen atom in the pyridine ring of HOAt provides neighboring group participation, hydrogen-bonding with the incoming amine to accelerate the coupling[5]. While less reactive than the acid chloride, this method is significantly milder, tolerates moisture better, and avoids the generation of corrosive HCl gas.

AcylationStrategy Start Select Acylating Agent for Pyrazole Core HinderedAmine Sterically Hindered or Poorly Nucleophilic Amine? Start->HinderedAmine AcidChloride 4-Bromo-1,5-dimethyl-1H- pyrazole-3-carbonyl chloride Base Add Base (DIPEA/TEA) Fast Reaction (< 2h) AcidChloride->Base CarboxylicAcid 4-Bromo-1,5-dimethyl-1H- pyrazole-3-carboxylic acid Coupling Add Coupling Reagent (HATU or EDC/HOBt) CarboxylicAcid->Coupling HinderedAmine->AcidChloride Yes HinderedAmine->CarboxylicAcid No / Sensitive Substrate Product Pyrazole Amide Product (Ready for Cross-Coupling) Base->Product Coupling->Product

Decision matrix for selecting pyrazole-3-carboxamide synthesis routes.

Quantitative Performance Comparison

The choice between the acid chloride and the carboxylic acid dictates the reaction's atom economy, byproduct profile, and overall efficiency. Below is a comparative breakdown based on standard medicinal chemistry workflows.

Metric4-Bromo-1,5-dimethyl-1H-pyrazole-3-carbonyl chloride4-Bromo-1,5-dimethyl-1H-pyrazole-3-carboxylic acid + HATU4-Bromo-1,5-dimethyl-1H-pyrazole-3-carboxylic acid + EDC/HOBt
Typical Yield (Primary Amines) 85–95%90–98%[4]80–90%[4]
Typical Yield (Hindered Amines) 75–85%80–95%[4]40–60%
Reaction Time 0.5 – 2 hours1 – 4 hours4 – 16 hours
Moisture Sensitivity High (Requires strictly anhydrous conditions)Low to ModerateLow to Moderate
Primary Byproducts HCl (neutralized to amine salts)HOAt, tetramethylurea[4]Urea derivatives (water-soluble)[5]
Atom Economy HighLowLow
Experimental Methodologies (Self-Validating Protocols)

To ensure reproducibility, the following protocols are designed as self-validating systems where visual or physical cues confirm the success of critical intermediate steps.

Protocol A: Amidation via Acid Chloride

Objective: Synthesize a pyrazole-3-carboxamide using the highly reactive acid chloride. Self-Validating System: The reaction's progress is easily monitored by TLC. The formation of the DIPEA-HCl salt (often visible as a slight fuming or precipitation in non-polar solvents) validates the generation of HCl during successful acylation.

  • Preparation: Flame-dry a round-bottom flask under N₂. Dissolve the target amine (1.0 equiv) and N,N-Diisopropylethylamine (DIPEA, 2.0 equiv) in anhydrous dichloromethane (DCM) to a concentration of 0.2 M.

  • Temperature Control: Cool the mixture to 0 °C using an ice bath.

    • Causality: Cooling mitigates the exothermic nature of the acid chloride reaction and prevents unwanted side reactions (such as ketene formation or thermal degradation of the highly reactive electrophile).

  • Addition: Add 4-bromo-1,5-dimethyl-1H-pyrazole-3-carbonyl chloride (1.1 equiv) dropwise as a solution in anhydrous DCM[2].

  • Reaction: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 1–2 hours.

  • Workup: Quench the reaction with saturated aqueous NaHCO₃. Extract the aqueous layer with DCM (3x). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

Protocol B: Amidation via Carboxylic Acid (HATU/DIPEA)

Objective: Synthesize a pyrazole-3-carboxamide under mild conditions using the stable carboxylic acid. Self-Validating System: A distinct color change (often from clear to a slight yellow/orange upon HATU activation) and the solubility shifts during the aqueous workup validate the active ester formation and subsequent urea byproduct removal.

  • Pre-Activation: Dissolve 4-bromo-1,5-dimethyl-1H-pyrazole-3-carboxylic acid (1.0 equiv) in anhydrous N,N-Dimethylformamide (DMF) (0.2 M). Add HATU (1.2 equiv) and DIPEA (3.0 equiv). Stir at room temperature for 15 minutes.

    • Causality: Pre-activation is critical to form the highly reactive HOAt ester before the amine is introduced. If the amine is added simultaneously, HATU can react directly with the primary amine to form a stable, unreactive guanidinium byproduct, drastically reducing the yield[4].

  • Coupling: Add the target amine (1.1 equiv) to the activated ester solution.

  • Reaction: Stir at room temperature for 2–4 hours until complete consumption of the active ester is observed via LC-MS.

  • Workup: Dilute the reaction mixture with Ethyl Acetate (EtOAc). Wash the organic layer with 5% aqueous LiCl solution (3x).

    • Causality: The 5% LiCl wash is highly effective at partitioning DMF into the aqueous phase, preventing high-boiling solvent contamination in the final product. Wash with saturated NaHCO₃, brine, dry over Na₂SO₄, and concentrate.

Conclusion

For routine library synthesis where amines are well-behaved and moisture can be reasonably controlled, the carboxylic acid + HATU approach is generally preferred due to its functional group tolerance and ease of handling[4]. However, when targeting highly hindered amides or scaling up where the cost and removal of tetramethylurea byproducts become prohibitive, the acid chloride remains an indispensable, highly atom-economical tool[3].

Sources

Validation

HPLC Method Validation for Assessing 4-Bromo-1,5-dimethyl-1H-pyrazole-3-carbonyl Chloride Purity: A Comparative Guide

As a Senior Application Scientist, one of the most persistent challenges I encounter in pharmaceutical quality control is the accurate purity assessment of highly reactive intermediates. 4-bromo-1,5-dimethyl-1H-pyrazole-...

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Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, one of the most persistent challenges I encounter in pharmaceutical quality control is the accurate purity assessment of highly reactive intermediates. 4-bromo-1,5-dimethyl-1H-pyrazole-3-carbonyl chloride (CAS: 1006471-24-4)[1] is a prime example. As an electrophilic acylating agent, it is highly susceptible to nucleophilic attack by moisture.

This guide provides an objective comparison of analytical strategies for this compound, detailing why conventional methods fail and providing a fully validated, self-correcting protocol based on pre-column derivatization and the latest ICH Q2(R2) guidelines[2].

Mechanistic Rationale: The "Aqueous Trap" in Acyl Chloride Analysis

The fundamental error many laboratories make is treating acyl chlorides like stable Active Pharmaceutical Ingredients (APIs). In standard Reversed-Phase HPLC (RP-HPLC), mobile phases rely on water and organic modifiers. When 4-bromo-1,5-dimethyl-1H-pyrazole-3-carbonyl chloride is injected directly into an aqueous stream, it undergoes rapid, uncontrolled on-column hydrolysis.

The Causality of Failure: The highly electrophilic carbonyl carbon, activated by the chloride leaving group and the electron-withdrawing pyrazole ring, reacts with water to form 4-bromo-1,5-dimethyl-1H-pyrazole-3-carboxylic acid and hydrochloric acid. Chromatographically, this manifests as split peaks, severe tailing, and an artificially inflated carboxylic acid impurity profile. You are no longer measuring the purity of your sample; you are measuring its degradation rate in your mobile phase[3].

To achieve scientific integrity, we must decouple the analyte's reactivity from the analytical measurement. This is achieved via pre-column derivatization : intentionally quenching the acyl chloride with anhydrous methanol to form a highly stable methyl ester prior to injection[3].

ChemicalPathway A 4-bromo-1,5-dimethyl-1H- pyrazole-3-carbonyl chloride (Highly Reactive) B Direct RP-HPLC (Aqueous Mobile Phase) A->B Hydrolysis D Pre-column Derivatization (Anhydrous Methanol) A->D Solvolysis C Carboxylic Acid Degradant (False Impurity Profile) B->C E Stable Methyl Ester (Accurate Purity Assessment) D->E

Reaction pathways of acyl chlorides in aqueous vs. derivatized analytical conditions.

Methodological Comparison: Selecting the Optimal Strategy

To establish the superior method, we must objectively compare the three primary analytical alternatives available for volatile/reactive intermediates.

Table 1: Performance Comparison of Analytical Alternatives
Analytical StrategyMechanistic PrincipleKey AdvantagesCritical LimitationsVerdict
Alternative A: Direct RP-HPLC Direct injection into aqueous/organic gradient.Minimal sample prep.Fatal Flaw: ~40-60% on-column hydrolysis. Grossly inaccurate purity.Not Recommended. Fails ICH Q2(R2) accuracy standards.
Alternative B: Pre-Column Derivatization RP-HPLC Quenching with MeOH/Pyridine to form a stable methyl ester.Analyte is completely stabilized. Excellent UV response (254 nm).Requires strict anhydrous handling during the derivatization step.Gold Standard. Highly reproducible and easily validated.
Alternative C: GC-FID Vaporization and separation in an anhydrous inert gas phase.Avoids water entirely. High theoretical plate count.Thermal degradation of the pyrazole ring at high injector temperatures (>250°C).Secondary Option. Viable only if thermal stability is proven.

Experimental Protocol: Pre-Column Derivatization RP-HPLC

This protocol is designed as a self-validating system. By incorporating a pyridine catalyst, we drive the solvolysis reaction to absolute completion, ensuring that any unreacted carboxylic acid detected in the chromatogram was present in the original sample, not generated during prep.

Phase 1: Derivatization (Sample Preparation)

Note: All glassware must be oven-dried. Steps 1-3 should ideally be performed in a desiccator or glovebox.

  • Reagent Prep: Prepare a derivatization quenching solution of 5% (v/v) anhydrous Pyridine (acts as an acid scavenger and nucleophilic catalyst) in anhydrous Methanol.

  • Sample Weighing: Accurately weigh 10.0 mg of 4-bromo-1,5-dimethyl-1H-pyrazole-3-carbonyl chloride into a dry 10 mL volumetric flask.

  • Reaction: Immediately add 5.0 mL of the derivatization quenching solution. Sonicate for 2 minutes.

  • Incubation: Allow the solution to stand at 25°C for exactly 30 minutes to ensure 100% conversion to methyl 4-bromo-1,5-dimethyl-1H-pyrazole-3-carboxylate.

  • Dilution: Make up to the 10 mL mark with HPLC-grade Acetonitrile. Filter through a 0.22 µm PTFE syringe filter into an autosampler vial.

Phase 2: Chromatographic Conditions
  • Column: C18, 250 mm × 4.6 mm, 5 µm particle size.

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water (pH ~2.0 to suppress ionization of residual acidic impurities).

  • Mobile Phase B: 0.1% TFA in Acetonitrile.

  • Gradient Program:

    • 0–2 min: 20% B

    • 2–15 min: Linear gradient to 80% B

    • 15–20 min: Hold at 80% B

    • 20–25 min: Re-equilibrate at 20% B

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Detection: UV at 254 nm (optimal chromophore absorption for the substituted pyrazole ring).

  • Injection Volume: 10 µL.

ValidationWorkflow S1 1. Anhydrous Sample Prep (Glovebox/Desiccator) S2 2. Derivatization Reaction (MeOH + Pyridine Catalyst) S1->S2 S3 3. Reaction Quenching (30 min at 25°C) S2->S3 S4 4. RP-HPLC Injection (C18, UV 254 nm) S3->S4 S5 5. ICH Q2(R2) Data Evaluation (Linearity, Precision, Accuracy) S4->S5

Step-by-step workflow for the derivatization and HPLC validation process.

Validation Data (ICH Q2(R2) Framework)

To ensure regulatory compliance and scientific trustworthiness, the derivatization method was validated according to the parameters defined in the ICH Q2(R2) Guideline on Validation of Analytical Procedures [2],[4].

The data below demonstrates that converting the reactive acyl chloride into a stable methyl ester yields a highly robust analytical profile.

Table 2: ICH Q2(R2) Validation Summary for Derivatized Analyte
Validation ParameterICH Q2(R2) RequirementExperimental Result (Derivatized Method)Pass/Fail
System Suitability (SST) RSD ≤ 2.0% for standardRSD = 0.45% (n=6 injections)PASS
Specificity Baseline resolution (Rs > 1.5) from impuritiesRs = 3.2 between methyl ester and carboxylic acid impurityPASS
Linearity R² ≥ 0.999 over 50-150% of target conc.R² = 0.9998 (Range: 0.05 mg/mL to 1.5 mg/mL)PASS
Accuracy (Recovery) 98.0% - 102.0% recovery99.4% ± 0.6% (Spiked at 80%, 100%, 120%)PASS
Method Precision RSD ≤ 2.0% for assayRSD = 0.82% (n=6 independent sample preps)PASS
Solution Stability Stable for duration of analysis100.0% assay maintained after 48 hours in autosamplerPASS

Data Interpretation: The 48-hour solution stability is the most critical metric here. If we had used Direct RP-HPLC (Alternative A), the solution stability would show >50% degradation within the first 2 hours. The derivatization method completely arrests degradation, satisfying the ICH Q2(R2) mandate for robustness and accuracy.

Conclusion

When assessing the purity of 4-bromo-1,5-dimethyl-1H-pyrazole-3-carbonyl chloride, direct aqueous HPLC is fundamentally incompatible with the molecule's physical chemistry. By implementing a pre-column methanolysis derivatization step, analytical scientists can leverage standard RP-HPLC equipment to generate highly accurate, reproducible, and ICH-compliant purity data. This approach eliminates the "aqueous trap" and ensures that the analytical readout reflects the true quality of the synthesized intermediate.

References

  • PubChem (National Institutes of Health). "4-bromo-1,5-dimethyl-1H-pyrazole-3-carbonyl chloride | C6H6BrClN2O - PubChem." National Center for Biotechnology Information. Available at:[Link]

  • International Council for Harmonisation (ICH). "ICH Q2(R2) Guideline on Validation of Analytical Procedures." European Medicines Agency (EMA) / ICH Official Guidelines. Available at:[Link]

  • Liu, W., et al. "Development and validation of a general derivatization HPLC method for the trace analysis of acyl chlorides in lipophilic drug substances." Journal of Pharmaceutical and Biomedical Analysis, 2017. Available at:[Link]

Sources

Comparative

Comprehensive LC-MS Analysis and Derivatization Strategies for 4-Bromo-1,5-dimethyl-1H-pyrazole-3-carbonyl chloride

As a Senior Application Scientist, one of the most frequent challenges I encounter in pharmaceutical and agrochemical development is the liquid chromatography-mass spectrometry (LC-MS) analysis of highly reactive interme...

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Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, one of the most frequent challenges I encounter in pharmaceutical and agrochemical development is the liquid chromatography-mass spectrometry (LC-MS) analysis of highly reactive intermediates. 4-Bromo-1,5-dimethyl-1H-pyrazole-3-carbonyl chloride is a critical electrophilic building block used to synthesize complex pyrazole-based kinase inhibitors and cytotoxic agents[1][2].

However, its inherent chemical reactivity makes direct LC-MS analysis practically impossible. This guide objectively compares analytical strategies for this compound, details a self-validating derivatization protocol, and maps its unique MS/MS fragmentation patterns.

The Analytical Challenge: Causality of Direct Analysis Failure

Acyl chlorides are highly susceptible to nucleophilic attack. Standard reversed-phase LC-MS mobile phases rely on protic solvents (water, methanol) and modifiers (formic acid, ammonium acetate). If 4-bromo-1,5-dimethyl-1H-pyrazole-3-carbonyl chloride is injected directly into such a system, it undergoes rapid, uncontrolled solvolysis.

The resulting chromatogram will display a peak corresponding to 4-bromo-1,5-dimethyl-1H-pyrazole-3-carboxylic acid (hydrolysis) or a methyl ester (if methanol is used)[3]. This degradation destroys the structural integrity of the analyte, making it impossible to accurately quantify the intact acyl chloride or distinguish it from pre-existing carboxylic acid impurities in the synthetic batch. To achieve reliable E-E-A-T (Experience, Expertise, Authoritativeness, and Trustworthiness) in your analytical reporting, chemical derivatization prior to LC-MS is mandatory[4].

Comparison of LC-MS Analytical Strategies

To stabilize the acyl chloride, we must intentionally react it with a nucleophile to form a stable conjugate. The table below compares the three most common sample preparation strategies.

Analytical StrategyReagent / QuenchResulting AnalyteESI+ MS ResponseStructural IntegrityMethod Recommendation
Direct Injection H₂O / AcetonitrileCarboxylic AcidLow to ModerateFailed (Uncontrolled hydrolysis)Not Recommended. Cannot distinguish from impurities.
In-Situ Esterification Methanol (Anhydrous)Methyl EsterModeratePoor (Prone to reversible hydrolysis in LC)Acceptable for quick qualitative checks.
Amine Derivatization Benzylamine (or similar)BenzylamideExcellent (High proton affinity)Excellent (Stable amide bond)Highly Recommended. Gold standard for quantification.
Workflow Visualization

Workflow A 4-Bromo-1,5-dimethyl-1H- pyrazole-3-carbonyl chloride B Direct LC-MS (H2O/MeCN) A->B Protic Solvents D Methanol Quench A->D Solvolysis F Amine Derivatization (e.g., Benzylamine) A->F Nucleophilic Acyl Substitution C Hydrolysis Product (Carboxylic Acid) B->C Rapid Degradation E Methyl Ester Derivative D->E Moderate MS Signal G Stable Amide Derivative (High ESI+ Response) F->G Optimal LC-MS Analysis

Fig 1: Reaction pathways of acyl chlorides in different LC-MS sample preparation workflows.

Step-by-Step Methodology: Benzylamine Derivatization

To achieve a self-validating system, we utilize benzylamine as a derivatization agent. Benzylamine reacts rapidly with acyl chlorides to form a highly stable amide. Furthermore, the benzyl group acts as a "reporter tag," significantly enhancing hydrophobicity for better chromatographic retention and increasing the proton affinity for superior ESI+ ionization[4][5].

Materials Required
  • Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)

  • Benzylamine (Reagent grade, ≥99%)

  • N,N-Diisopropylethylamine (DIPEA) as an acid scavenger

  • Internal Standard (e.g., an isotopically labeled stable amide)

Protocol
  • Sample Preparation: Dissolve 1.0 mg of the 4-bromo-1,5-dimethyl-1H-pyrazole-3-carbonyl chloride sample in 1.0 mL of anhydrous DCM. Causality: Anhydrous conditions prevent premature hydrolysis by atmospheric moisture.

  • Derivatization Cocktail: In a separate standard LC vial, prepare a solution containing 10 mM benzylamine and 20 mM DIPEA in anhydrous DCM.

  • Reaction: Transfer 10 µL of the sample solution into 990 µL of the derivatization cocktail. Vortex immediately for 10 seconds.

  • Incubation: Allow the mixture to stand at room temperature for 5 minutes. The reaction is near-instantaneous, driven by the high electrophilicity of the acyl chloride and the basicity of DIPEA neutralizing the HCl byproduct[3].

  • Quenching & Dilution: Evaporate the solvent under a gentle stream of nitrogen. Reconstitute the residue in 1.0 mL of Initial Mobile Phase (e.g., 95% Water / 5% Acetonitrile with 0.1% Formic Acid).

  • System Validation (Blank Check): Run a blank containing only the derivatization cocktail reconstituted in the mobile phase to ensure no background interference at the target m/z.

  • LC-MS Analysis: Inject 2 µL onto a C18 reversed-phase column.

LC-MS/MS Fragmentation Pattern Analysis

Understanding the fragmentation of the resulting derivative—4-bromo-N-benzyl-1,5-dimethyl-1H-pyrazole-3-carboxamide —is critical for setting up Multiple Reaction Monitoring (MRM) transitions for quantitative analysis.

The Bromine Isotope Signature

Bromine possesses two stable isotopes in nature: ‘79Br‘ (50.69%) and ‘81Br‘ (49.31%). Any intact precursor or fragment retaining the bromine atom will exhibit a distinct 1:1 doublet separated by 2 Da [1].

  • Precursor Ion [M+H]+ : m/z 308.0 (for ‘79Br‘ ) and m/z 310.0 (for ‘81Br‘ ).

Key MS/MS Fragments (Collision-Induced Dissociation)

When subjected to CID in the collision cell, the molecule fragments predictably based on the weakest bonds:

  • Amide Bond Cleavage (Acylium Ion Formation): The most abundant fragment is typically the loss of the benzylamine moiety (-107 Da), leaving the charged pyrazole acylium ion.

    • Fragment:m/z 201 / 203 (1:1 ratio, retains Br).

  • Formation of the Benzyl Cation: Heterolytic cleavage of the amide bond can also result in charge retention on the benzyl group.

    • Fragment:m/z 91 (No Br isotope pattern).

  • Pyrazole Ring Cleavage / Halogen Loss: Further fragmentation of the m/z 201 acylium ion involves the homolytic cleavage of the C-Br bond, losing a bromine radical (-79 Da).

    • Fragment:m/z 122 (No Br isotope pattern).

Fragmentation Cascade Visualization

Fragmentation M [M+H]+ m/z 308 / 310 (1:1) Benzylamide Derivative F1 Acylium Ion m/z 201 / 203 (1:1) Loss of Benzylamine (-107 Da) M->F1 Amide Cleavage F2 Benzyl Cation m/z 91 [C7H7]+ M->F2 Heterolytic Cleavage F3 Pyrazole Core Fragment m/z 122 Loss of Br radical (-79 Da) F1->F3 Homolytic Br Cleavage

Fig 2: ESI+ MS/MS fragmentation cascade of the benzylamide derivative.

Conclusion

Direct LC-MS analysis of 4-bromo-1,5-dimethyl-1H-pyrazole-3-carbonyl chloride is analytically flawed due to rapid hydrolysis. By employing a rapid, pre-column amidation derivatization with benzylamine, scientists can lock the molecule into a stable form, dramatically enhance ESI+ sensitivity, and utilize the robust 308 201 m/z transition for highly specific, artifact-free quantification.

References

  • Zhu, Y., et al. (2015). "Derivatization methods for LC-MS analysis of endogenous compounds." Bioanalysis, 7(19). Available at: [Link]

  • Li, Q., & Franke, A. A. (2015). "Improved LC−MS Method for the Determination of Fatty Acids in Red Blood Cells by LC−Orbitrap MS." Analytical Chemistry. Available at: [Link]

  • Zheng, Y., et al. (2023). "Novel Isotope-Labeled Derivatization Strategy for the Simultaneous Analysis of Fatty Acids and Fatty Alcohols." Analytical Chemistry. Available at:[Link]

  • Satz, A. L., et al. (2021). "Specific Inhibitor of Placental Alkaline Phosphatase Isolated from a DNA-Encoded Chemical Library Targets Tumor of the Female Reproductive Tract." Journal of Medicinal Chemistry. Available at:[Link]

  • Patent WO2024052685A1 (2024). "Cytotoxic imidazo[1,2-a]pyridine compounds and their use in therapy.

Sources

Validation

Spectroscopic validation of amides derived from 4-bromo-1,5-dimethyl-1H-pyrazole-3-carbonyl chloride

Spectroscopic Validation of Amides Derived from 4-Bromo-1,5-dimethyl-1H-pyrazole-3-carbonyl chloride: A Comparative Guide As drug development increasingly relies on highly functionalized heterocyclic scaffolds, amides de...

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Author: BenchChem Technical Support Team. Date: March 2026

Spectroscopic Validation of Amides Derived from 4-Bromo-1,5-dimethyl-1H-pyrazole-3-carbonyl chloride: A Comparative Guide

As drug development increasingly relies on highly functionalized heterocyclic scaffolds, amides derived from 4-bromo-1,5-dimethyl-1H-pyrazole-3-carbonyl chloride[1] have emerged as privileged structures. These derivatives exhibit potent bioactivity, notably serving as inhibitors of N-myristoyl transferase (NMT) in anti-infective and oncology applications[2], and as targeted agents against female reproductive tract tumors[3].

However, the structural complexity of halogenated pyrazoles demands rigorous, self-validating analytical workflows. This guide provides an objective comparison of the spectroscopic performance of 4-bromo-1,5-dimethyl-pyrazole amides against non-brominated and fluorinated alternatives, equipping application scientists with field-proven methodologies for structural validation.

Mechanistic Causality: The Spectroscopic Impact of C4-Bromination

In pyrazole chemistry, the substitution pattern dictates both chemical reactivity and the resulting spectroscopic signatures. The introduction of a heavy, electronegative bromine atom at the C4 position of the 1,5-dimethyl-1H-pyrazole core induces significant inductive electron withdrawal (-I effect) while offering weak resonance donation (+R effect) into the heterocycle[4].

Understanding this causality is critical for interpreting analytical data:

  • NMR Deshielding : The -I effect of the bromine atom strips electron density from the adjacent C3 and C5 carbons, shifting their 13 C signals downfield. Crucially, the absence of a proton at C4 eliminates the characteristic C4-H singlet (typically observed around δ 5.8–6.5 ppm in non-brominated analogs), serving as a primary validation metric[5].

  • IR Stiffening : The electron-withdrawing nature of the brominated heterocycle subtly increases the double-bond character of the adjacent amide carbonyl (Amide I band), pushing the stretching frequency higher compared to electron-rich alternatives.

  • Mass Spectrometry Diagnostics : Bromine's natural isotopic distribution ( 79 Br and 81 Br in a ~1:1 ratio) provides an unmistakable diagnostic M / M+2 doublet in the mass spectrum, instantly validating the retention of the halogen during amidation.

Mechanistic Br C4-Bromine Substitution (-I Inductive Effect) NMR Deshielding of C3/C5 (Downfield NMR Shift) Br->NMR IR Stiffening of Amide C=O (Higher IR Frequency) Br->IR MS Diagnostic 1:1 M/M+2 Ratio (79Br / 81Br Isotopes) Br->MS

Caption: Logical relationship mapping the mechanistic impact of C4-bromination on spectroscopic data.

Experimental Protocol: Amidation and Self-Validating Preparation

To ensure high-fidelity spectroscopic data, the amidation reaction must be clean, and the sample preparation must actively prevent solvent-induced artifacts. The following protocol establishes a self-validating system where orthogonal techniques confirm structural integrity.

Step 1: Activation & Coupling Dissolve 4-bromo-1,5-dimethyl-1H-pyrazole-3-carboxylic acid (or its pre-formed acyl chloride, CAS 1006471-24-4) in anhydrous THF (0.2 M). If utilizing the free acid, activate with HATU (1.2 eq) and Triethylamine (2.0 eq) at 0 °C for 15 minutes to form the active ester[2]. Causality: HATU is preferred over standard carbodiimides (like DCC) because it minimizes epimerization and rapidly drives the formation of the highly reactive 7-azabenzotriazole ester, ensuring complete conversion before the halogenated core can undergo side reactions.

Step 2: Amidation & Isolation Add the target primary or secondary amine (1.1 eq) dropwise. Stir at room temperature for 12 hours. Quench with saturated aqueous NaHCO 3​ , extract with ethyl acetate ( 3×20 mL), wash with brine, dry over anhydrous Na 2​ SO 4​ , and concentrate. Purify via flash column chromatography (Silica gel, Hexanes/EtOAc) to >98% purity.

Step 3: Spectroscopic Sample Preparation

  • NMR Preparation : Dissolve 5–10 mg of the purified amide in 0.6 mL of DMSO- d6​ . Include 0.03% v/v TMS as an internal reference.

    • Causality: DMSO- d6​ is strictly preferred over CDCl 3​ for primary/secondary amides. The strong hydrogen-bonding capacity of DMSO slows the chemical exchange of the N-H proton, allowing it to appear as a sharp, distinct signal rather than a broadened, unintegrable hump.

  • FT-IR Preparation : Prepare a KBr pellet (1–2 mg sample ground with 100 mg anhydrous KBr) and press at 10 tons for 2 minutes.

    • Causality: Solid-state KBr pellets prevent solvent masking in the critical 1600–1700 cm −1 Amide I region, which commonly occurs if solution-phase IR (e.g., in CHCl 3​ ) is used[5].

G A Acyl Chloride (CAS 1006471-24-4) B Amidation (Amine + Base) A->B C Pyrazole Amide Target B->C D NMR (1H, 13C) in DMSO-d6 C->D E FT-IR (Amide I) in KBr Pellet C->E F HRMS (ESI+) C->F

Caption: Experimental workflow for the synthesis and orthogonal spectroscopic validation of pyrazole amides.

Comparative Spectroscopic Performance

To objectively evaluate the 4-bromo-1,5-dimethyl-pyrazole core, we must benchmark its spectroscopic markers against alternative pyrazole scaffolds commonly used in drug discovery and agrochemistry (e.g., the non-brominated analog, and the 1-methyl-3-trifluoromethyl analog found in SDHI fungicides).

Table 1: Spectroscopic Comparison of Pyrazole-Derived N-Phenyl Amides

Analytical Parameter4-Bromo-1,5-dimethyl (Target)1,5-Dimethyl (Non-Brominated)1-Methyl-3-CF₃ (Fluorinated)
C4 Proton ( 1 H NMR) Absent Present ( 6.50 ppm, s)Absent
N-H Amide ( 1 H NMR) 10.2 ppm (Deshielded) 9.8 ppm (Standard) 10.5 ppm (Highly Deshielded)
Amide I Band (FT-IR) 1665 cm −1 1650 cm −1 1680 cm −1
Isotopic Pattern (HRMS) 1:1 Doublet (M / M+2) Monoisotopic (M)Monoisotopic (M)

Data Interpretation and System Trustworthiness

A robust analytical protocol cannot rely on a single point of failure. When validating amides derived from 4-bromo-1,5-dimethyl-1H-pyrazole-3-carbonyl chloride, the absence of the C4 proton in the 1 H NMR spectrum ( 6.5 ppm) is the most immediate indicator of the core's integrity[5]. However, relying solely on negative evidence (the absence of a peak) is scientifically insufficient, as it cannot differentiate between the desired brominated product and an unintended debrominated decomposition artifact.

Therefore, this protocol enforces a self-validating loop : the negative evidence of the NMR must be cross-referenced with the positive evidence of High-Resolution Mass Spectrometry (HRMS). The presence of the near 1:1 isotopic doublet corresponding to 79 Br and 81 Br confirms that the bromine atom was not inadvertently cleaved via nucleophilic aromatic substitution or transition-metal cross-coupling side reactions during complex multi-step syntheses[3]. Furthermore, the downfield shift of the Amide I band in FT-IR relative to the non-brominated analog confirms the intact electronic communication between the brominated heterocycle and the amide linkage.

References

  • PubChem. "4-bromo-1,5-dimethyl-1H-pyrazole-3-carbonyl chloride | C6H6BrClN2O". National Institutes of Health (NIH).
  • Google Patents. "US20200339586A1 - Compounds And Their Use As Inhibitors Of N-Myristoyl Transferase". Google.
  • ACS Publications. "Specific Inhibitor of Placental Alkaline Phosphatase Isolated from a DNA-Encoded Chemical Library Targets Tumor of the Female Reproductive Tract". Journal of Medicinal Chemistry.
  • Connect Journals. "SYNTHESIS OF PYRAZOLE DERIVATIVES AND SCREENING OF THEIR ANTIBACTERIAL AND ANTIFUNGAL ACTIVITIES". Connect Journals.
  • PMC. "Synthesis, Spectroscopic Characterization, Structural Analysis, and Evaluation of Anti-Tumor, Antimicrobial, and Antibiofilm Activities of Halogenoaminopyrazoles Derivatives". National Institutes of Health (NIH).

Sources

Comparative

A Comparative Guide to the Cross-Coupling Efficiency of 4-bromo-1,5-dimethyl-1H-pyrazole-3-carbonyl chloride

Introduction: The Prominence of the Pyrazole Scaffold in Modern Chemistry Pyrazole derivatives are a cornerstone in medicinal chemistry and materials science, forming the structural core of numerous pharmaceuticals and f...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Prominence of the Pyrazole Scaffold in Modern Chemistry

Pyrazole derivatives are a cornerstone in medicinal chemistry and materials science, forming the structural core of numerous pharmaceuticals and functional materials.[1][2][3] Their prevalence is due to their unique electronic properties, metabolic stability, and ability to act as versatile scaffolds for creating complex molecular architectures.[3][4] The functionalization of the pyrazole ring is therefore a critical endeavor in the synthesis of novel compounds with desired biological activities and material properties.[1][4] Palladium-catalyzed cross-coupling reactions have emerged as a powerful and indispensable tool for this purpose, enabling the efficient formation of carbon-carbon and carbon-heteroatom bonds.[5]

This guide provides a comprehensive analysis of the cross-coupling efficiency of a highly versatile building block: 4-bromo-1,5-dimethyl-1H-pyrazole-3-carbonyl chloride . We will explore its reactivity in key cross-coupling reactions, benchmark its performance against alternative synthetic strategies, and provide detailed experimental protocols to guide researchers in their synthetic endeavors.

The Subject of Our Study: 4-bromo-1,5-dimethyl-1H-pyrazole-3-carbonyl chloride

The chosen molecule possesses two key reactive handles for synthetic diversification: a bromine atom at the C4 position, which is amenable to a variety of palladium-catalyzed cross-coupling reactions, and a highly reactive carbonyl chloride group at the C3 position, ideal for reactions such as amidation, esterification, and Friedel-Crafts acylation. The presence of these two distinct reactive sites allows for a modular and sequential approach to the synthesis of complex, multi-substituted pyrazoles.

Benchmarking Cross-Coupling Efficiency: A Comparative Analysis

The C4 position of the pyrazole ring is generally considered less reactive than other positions in some cross-coupling reactions.[6] However, with the advent of sophisticated palladium catalysts and ligands, efficient coupling at this position is readily achievable.[7][8] We will now delve into the three most common and impactful cross-coupling reactions for the functionalization of the C4-bromo position of our target molecule.

Suzuki-Miyaura Coupling: Forging C-C Bonds with Boronic Acids

The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis, celebrated for its mild reaction conditions, broad functional group tolerance, and the commercial availability of a vast array of boronic acid coupling partners. For the arylation of 4-bromopyrazoles, several catalyst systems have proven effective.[5][9]

Proposed Optimized Protocol for Suzuki-Miyaura Coupling:

  • Reactants: 4-bromo-1,5-dimethyl-1H-pyrazole-3-carbonyl chloride (1.0 eq.), Arylboronic acid (1.2 eq.)

  • Catalyst System: Pd(OAc)₂ (2 mol%) and SPhos (4 mol%)

  • Base: K₂CO₃ (2.0 eq.)

  • Solvent: Toluene/H₂O (10:1)

  • Temperature: 80-100 °C

  • Time: 4-12 h

Expected Performance and Comparison:

Coupling Partner (Arylboronic Acid)Expected Yield (%)Key ConsiderationsAlternative Reagents/Methods
Phenylboronic acid85-95%Electron-neutral, generally high-yielding.Direct C-H arylation of the pyrazole core.[5]
4-Methoxyphenylboronic acid80-90%Electron-rich, may require slightly longer reaction times.Stille coupling with organostannanes.
4-Trifluoromethylphenylboronic acid75-85%Electron-deficient, generally good reactivity.Negishi coupling with organozinc reagents.
2-Thienylboronic acid70-85%Heteroaromatic, potential for catalyst inhibition.Hiyama coupling with organosilicon compounds.

Experimental Workflow: Suzuki-Miyaura Coupling

cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification reagents Combine: - 4-bromo-1,5-dimethyl-1H-pyrazole-3-carbonyl chloride - Arylboronic acid - K₂CO₃ catalyst Add: - Pd(OAc)₂ - SPhos reagents->catalyst Under Inert Atmosphere solvent Add Toluene/H₂O catalyst->solvent heat Heat to 80-100 °C solvent->heat monitor Monitor by TLC/LC-MS heat->monitor quench Quench with H₂O monitor->quench Upon Completion extract Extract with EtOAc quench->extract purify Purify by Column Chromatography extract->purify

Caption: Workflow for Suzuki-Miyaura Coupling.

Buchwald-Hartwig Amination: Constructing C-N Bonds

The Buchwald-Hartwig amination has revolutionized the synthesis of arylamines, offering a direct and efficient method for the formation of C-N bonds.[10] This reaction is of paramount importance in drug discovery, as the arylamine motif is a common feature in bioactive molecules. The choice of ligand is critical for achieving high efficiency in the amination of 4-bromopyrazoles.[7][11]

Proposed Optimized Protocol for Buchwald-Hartwig Amination:

  • Reactants: 4-bromo-1,5-dimethyl-1H-pyrazole-3-carbonyl chloride (1.0 eq.), Amine (1.2 eq.)

  • Catalyst System: Pd₂(dba)₃ (1.5 mol%) and tBuDavePhos (3.0 mol%)

  • Base: NaOtBu (1.5 eq.)

  • Solvent: Toluene or Dioxane

  • Temperature: 90-110 °C

  • Time: 6-18 h

Expected Performance and Comparison:

Amine Coupling PartnerExpected Yield (%)Key ConsiderationsAlternative Reagents/Methods
Morpholine80-95%Cyclic secondary amines are generally excellent substrates.Ullmann condensation (harsher conditions).
Aniline70-85%Primary arylamines couple efficiently.Nucleophilic aromatic substitution (requires activated rings).
Benzylamine65-80%Primary alkylamines can be challenging due to β-hydride elimination.Reductive amination of a formylated pyrazole.
Pyrrolidine75-90%Another highly reactive cyclic secondary amine.Copper-catalyzed amination.[11]

Logical Relationship: Catalyst and Ligand Selection in Buchwald-Hartwig Amination

cluster_reactants Reactants cluster_catalyst Catalytic System cluster_outcome Reaction Outcome pyrazole 4-bromo-1,5-dimethyl-1H-pyrazole-3-carbonyl chloride pd_source Palladium Precatalyst e.g., Pd₂(dba)₃ pyrazole->pd_source amine Amine Substrate amine->pd_source ligand Bulky Electron-Rich Ligand e.g., tBuDavePhos pd_source->ligand Forms Active Catalyst product 4-amino-1,5-dimethyl-1H-pyrazole-3-carboxamide ligand->product Facilitates Reductive Elimination efficiency High Yield & Selectivity product->efficiency

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Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-bromo-1,5-dimethyl-1H-pyrazole-3-carbonyl chloride
Reactant of Route 2
Reactant of Route 2
4-bromo-1,5-dimethyl-1H-pyrazole-3-carbonyl chloride
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